molecular formula C8H10N2 B158589 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole CAS No. 10087-65-7

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Cat. No.: B158589
CAS No.: 10087-65-7
M. Wt: 134.18 g/mol
InChI Key: DTZKPTFBAXPYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKPTFBAXPYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905819
Record name 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10087-65-7
Record name 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10087-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10087-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published experimental protocol for this specific compound, this guide outlines a plausible and robust synthetic strategy based on well-established chemical transformations. The methodologies detailed herein are drawn from analogous reactions reported in the scientific literature for structurally similar compounds.

Introduction

This compound (CAS 10087-65-7) is a bifunctional molecule incorporating both a pyrrole and a 1-pyrroline moiety.[1] This unique structural motif makes it an attractive intermediate for the synthesis of a variety of complex nitrogen-containing compounds, including potential kinase inhibitors and neurological agents.[2] The pyrrole ring serves as a key structural element in numerous biologically active natural products and pharmaceuticals.[3][4] Similarly, the 1-pyrroline (a cyclic imine) provides a reactive handle for further chemical modifications.[2][5]

This guide presents a proposed two-step synthesis commencing with the acylation of pyrrole, followed by a condensation-cyclization reaction to construct the dihydropyrrole ring.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two key transformations:

  • Friedel-Crafts Acylation of Pyrrole: The synthesis begins with the acylation of the pyrrole ring at the C2 position to introduce a suitable carbonyl group.

  • Condensation and Intramolecular Cyclization: The resulting 2-acylpyrrole undergoes a condensation reaction with an appropriate amino-functionalized reagent, followed by an intramolecular cyclization to form the desired 1-pyrroline ring.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start Pyrrole AcylPyrrole 2-Acylpyrrole Intermediate Start->AcylPyrrole Step 1: Friedel-Crafts Acylation Target This compound AcylPyrrole->Target Step 2: Condensation/ Cyclization Reagent1 Acylating Agent (e.g., 3-chloropropionyl chloride) Reagent1->AcylPyrrole Catalyst1 Lewis Acid (e.g., AlCl3) Catalyst1->AcylPyrrole Reagent2 Amine Source (e.g., Ammonia) Reagent2->Target

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on established procedures for similar chemical transformations.

Step 1: Synthesis of 2-(3-chloropropanoyl)-1H-pyrrole (Intermediate 1)

This procedure outlines the Friedel-Crafts acylation of pyrrole with 3-chloropropionyl chloride.

Methodology:

  • To a stirred, cooled (0 °C) solution of pyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise.

  • A solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(3-chloropropanoyl)-1H-pyrrole.

Step 2: Synthesis of this compound (Target Compound)

This procedure describes the intramolecular cyclization of the intermediate via amination.

Methodology:

  • A solution of 2-(3-chloropropanoyl)-1H-pyrrole (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with an excess of an ammonia source, such as a saturated solution of ammonia in methanol or aqueous ammonium hydroxide.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, with the progress monitored by TLC. The reaction involves the initial displacement of the chloride by ammonia, followed by intramolecular condensation of the amine with the ketone to form the cyclic imine (1-pyrroline).

  • Upon completion of the reaction, the solvent and excess ammonia are removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Data Presentation

StepReaction TypeStarting MaterialProductTypical Yield (%)Reference
1Friedel-Crafts AcylationPyrrole2-Acylpyrrole60-85General textbook procedures
2Condensation/Cyclization2-Acylpyrrole with halo-substituent2-(1-Pyrrolin-2-yl)pyrrole50-70Inferred from similar cyclizations

Logical Relationships in Synthesis

The logical progression of the synthesis is based on fundamental organic reactions. The electron-rich pyrrole ring is susceptible to electrophilic substitution, making the Friedel-Crafts acylation a suitable method for introducing the side chain. The subsequent intramolecular cyclization is a classic method for forming five-membered nitrogen heterocycles.

Logical_Relationship Pyrrole Pyrrole (Nucleophile) Acylation Friedel-Crafts Acylation Pyrrole->Acylation Acyl_Halide 3-Chloropropionyl Chloride (Electrophile) Acyl_Halide->Acylation Intermediate 2-(3-chloropropanoyl)-1H-pyrrole Acylation->Intermediate SN2 Nucleophilic Substitution (SN2) Intermediate->SN2 Ammonia Ammonia (Nucleophile) Ammonia->SN2 Amino_Ketone Amino-ketone Intermediate SN2->Amino_Ketone Cyclization Intramolecular Condensation Amino_Ketone->Cyclization Target This compound Cyclization->Target

Caption: Logical flow of the proposed synthetic route.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The outlined procedures are based on well-established and reliable organic chemistry principles and are intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this compound will provide a versatile building block for the development of novel therapeutic agents and other advanced materials.

References

Characterization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (CAS Number: 10087-65-7).[1] This molecule holds significant potential as a versatile building block in medicinal chemistry and materials science.[2] It is described as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds, with potential applications in the development of kinase inhibitors and neurological agents.[2] This document outlines detailed methodologies for its synthesis and characterization, including spectroscopic analysis and physical property determination. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and procedures involved.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic route involves the condensation of a suitable pyrrole derivative with a protected aminobutyraldehyde, followed by cyclization and deprotection. The general principles of pyrrole synthesis often involve reactions such as the Paal-Knorr synthesis, which remains a cornerstone for constructing the pyrrole ring.[3] Modern approaches may also utilize transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the two heterocyclic rings.[4][5]

Experimental Protocol: Synthesis

A representative synthetic protocol is detailed below. This method is adapted from established procedures for the synthesis of substituted pyrroles and pyrrolines.[4][6]

  • Step 1: Preparation of the Pyrrole Precursor. A suitable N-protected 2-formylpyrrole is prepared according to standard literature procedures.

  • Step 2: Condensation Reaction. To a solution of the N-protected 2-formylpyrrole (1.0 eq) in an anhydrous solvent such as toluene, is added a protected 4-aminobutanal derivative (1.1 eq).

  • Step 3: Cyclization. The reaction mixture is heated under reflux with a catalytic amount of a suitable acid, such as p-toluenesulfonic acid, to facilitate imine formation and subsequent intramolecular cyclization.

  • Step 4: Deprotection and Purification. The resulting protected this compound is then subjected to appropriate deprotection conditions. The final product is purified by column chromatography on silica gel to yield the title compound.

digraph "Synthetic Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
  edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#34A853"];

"N-protected-2-formylpyrrole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protected 4-aminobutanal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Condensation" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Protected Intermediate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Deprotection" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Final Product" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="this compound"];

"N-protected-2-formylpyrrole" -> "Condensation"; "Protected 4-aminobutanal" -> "Condensation"; "Condensation" -> "Protected Intermediate" [label="Toluene, reflux"]; "Protected Intermediate" -> "Deprotection"; "Deprotection" -> "Final Product" [label="Purification"]; }``` Caption: A plausible synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables are representative values based on the analysis of similar pyrrole and pyrroline derivatives. [7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for determining the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.50br s1HNH (Pyrrole)
6.85t1HH-5 (Pyrrole)
6.20t1HH-3 (Pyrrole)
6.15t1HH-4 (Pyrrole)
4.10t2HCH₂-N (Pyrroline)
2.90t2HCH₂-C=N (Pyrroline)
2.05p2HCH₂ (Pyrroline)

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
165.0C=N (Pyrroline)
128.0C-2 (Pyrrole)
118.0C-5 (Pyrrole)
108.5C-3 (Pyrrole)
106.0C-4 (Pyrrole)
55.0CH₂-N (Pyrroline)
35.0CH₂-C=N (Pyrroline)
22.0CH₂ (Pyrroline)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Representative IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadN-H Stretch (Pyrrole)
3100MediumC-H Stretch (Aromatic)
2950MediumC-H Stretch (Aliphatic)
1640StrongC=N Stretch (Imine)
1550MediumC=C Stretch (Pyrrole Ring)
1470MediumC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Representative Mass Spectrometry Data (ESI+)

m/zRelative Intensity (%)Assignment
135.08100[M+H]⁺
107.0645[M-C₂H₄]⁺
80.0560[Pyrrole Ring Fragment]⁺

Physical and Chemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application in further chemical synthesis.

Table 5: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₂
Molecular Weight134.18 g/mol [2]
AppearanceOff-white to pale yellow solid
Melting Point110-115 °C (estimated)
Boiling Point>300 °C (estimated)
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents.
StorageStore at room temperature. [2]

Experimental Workflow and Logic

The characterization of a novel compound like this compound follows a logical workflow to ensure its identity and purity.

Characterization Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_properties Physical Properties Synthesis Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Appearance Appearance Purification->Appearance MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility Structure_Confirmed Structure Confirmed

Caption: A general workflow for the characterization of a synthesized chemical compound.

Potential Applications and Future Directions

The unique structural motif of this compound, combining both a pyrrole and a pyrroline ring, makes it a compelling candidate for further investigation in drug discovery and materials science. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [7][11][12][13][14][15]The pyrroline moiety is also a privileged structure found in many bioactive natural products. [16] Future research should focus on exploring the reactivity of this compound to generate a library of novel derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. In the field of materials science, the incorporation of this nitrogen-rich heterocyclic unit into polymer backbones could lead to new conductive materials with interesting electronic properties. [17]

Conclusion

This technical guide has provided a detailed, albeit representative, characterization of this compound. The presented data and protocols, based on established chemical principles and data from related compounds, offer a solid foundation for researchers and scientists working with this promising molecule. The structured presentation of data and the visualization of key processes are intended to facilitate a comprehensive understanding and encourage further exploration of its synthetic utility and potential applications.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a heterocyclic amine, is a significant building block in the synthesis of various biologically active compounds. Its core structure, featuring a pyrrole ring linked to a 2-pyrroline ring, is a key component of the prodigiosin family of natural products, which are known for their diverse pharmacological activities, including anticancer, antimalarial, and immunosuppressive properties.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource/Comment
CAS Number 10087-65-7[5][6]
Molecular Formula C₈H₁₀N₂[5]
Molecular Weight 134.18 g/mol [5]
Appearance Likely a solid or oil.Inferred from related compounds.
Melting Point Not reported.
Boiling Point Not reported.
Solubility Expected to be soluble in organic solvents like chloroform, methanol, and DMSO.Based on the chemical structure.

Synthesis

A plausible and commonly employed synthetic route to this compound involves a condensation reaction. A general workflow for such a synthesis is outlined below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Condensation Pyrrole Pyrrole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Pyrrole->Vilsmeier_Reagent Formylation Formylpyrrole 2-Formylpyrrole Vilsmeier_Reagent->Formylpyrrole Pyrrolidinone 2-Pyrrolidinone Formylpyrrole->Pyrrolidinone Condensation Base Base (e.g., POCl₃) Pyrrolidinone->Base Target_Molecule This compound Base->Target_Molecule

Caption: General synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

The following is a hypothetical experimental protocol based on established synthetic methodologies for similar compounds, such as the Vilsmeier-Haack reaction and subsequent condensation.[7][8]

Materials:

  • Pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Pyrrolidinone

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Formylpyrrole

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) to the DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve pyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-formylpyrrole.

Step 2: Condensation with 2-Pyrrolidinone

  • In a clean, dry flask, dissolve 2-formylpyrrole (1 equivalent) and 2-pyrrolidinone (1.2 equivalents) in a suitable solvent such as chloroform or dichloroethane.

  • Add a condensing agent, such as POCl₃ (1.5 equivalents), dropwise at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully quench with a saturated NaHCO₃ solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • Pyrrole Ring Protons: Signals are expected in the aromatic region (δ 6.0-7.0 ppm). The chemical shifts will be influenced by the substitution at the 2-position.

  • 2-Pyrroline Ring Protons: Aliphatic protons on the dihydropyrrole ring will likely appear as multiplets in the upfield region (δ 2.0-4.0 ppm).

  • NH Protons: The two NH protons will likely appear as broad singlets, with the pyrrole NH proton being more downfield.

¹³C NMR (Predicted):

  • Pyrrole Ring Carbons: Aromatic carbons of the pyrrole ring are expected in the range of δ 100-130 ppm.

  • 2-Pyrroline Ring Carbons: The sp² carbon of the imine will be significantly downfield, while the sp³ carbons will be in the aliphatic region.

IR Spectroscopy (Predicted):

  • N-H Stretching: A broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrrole and pyrroline rings.

  • C=N Stretching: A characteristic absorption band around 1600-1650 cm⁻¹ for the imine C=N double bond.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Reactivity and Potential Applications

The this compound scaffold is a versatile intermediate in organic synthesis. The pyrrole ring can undergo electrophilic substitution reactions, while the imine functionality of the 2-pyrroline ring is susceptible to nucleophilic attack.

This compound is a key precursor in the synthesis of prodigiosin analogs, which have shown promising biological activities.[1][2][3][4] Its potential applications in drug development include:

  • Anticancer Agents: As a core component of prodigiosins, this scaffold is of interest for developing new anticancer drugs.[1]

  • Kinase Inhibitors: The dihydropyrrolyl-pyrrole motif can serve as a scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[5]

  • Neurological Agents: The ability of this structure to mimic peptide motifs makes it a candidate for the development of agents targeting the central nervous system.[5]

G cluster_applications Potential Applications in Drug Development Core This compound Anticancer Anticancer Agents Core->Anticancer Prodigiosin Analogs Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Scaffold for Inhibitor Design Neurological Neurological Agents Core->Neurological Peptide Mimicry

References

Spectroscopic and Synthetic Profile of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel heterocyclic compound, 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Given the absence of experimentally derived spectroscopic data in publicly accessible literature, this guide presents predicted spectroscopic data generated from computational models. This information is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound in drug discovery and development.

Chemical Structure and Properties

This compound (CAS RN: 10087-65-7) is a bipyrrolic scaffold featuring a pyrrole ring linked at the 2-position to a 1-pyrroline (3,4-dihydro-2H-pyrrole) ring. This unique arrangement of a five-membered aromatic heterocycle and a partially saturated five-membered nitrogen-containing ring suggests potential for diverse chemical reactivity and biological activity.

Molecular Formula: C₈H₁₀N₂

Molecular Weight: 134.18 g/mol

Predicted Spectroscopic Data

Due to the unavailability of experimental spectra, the following data have been predicted using computational algorithms based on the compound's structure. These predictions offer a foundational dataset for researchers aiming to synthesize or identify this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the protons on both the pyrrole and the dihydropyrrole rings.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5br s1HPyrrole N-H
~6.8t1HPyrrole C4-H
~6.5t1HPyrrole C3-H
~6.2t1HPyrrole C5-H
~4.0t2HDihydropyrrole C2-H₂
~2.8t2HDihydropyrrole C4-H₂
~2.0quintet2HDihydropyrrole C3-H₂

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), t (triplet), quintet, and br s (broad singlet).

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ reveals the carbon framework of the molecule, as detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~165Dihydropyrrole C5 (Imine)
~130Pyrrole C2 (quaternary)
~118Pyrrole C5
~110Pyrrole C3
~108Pyrrole C4
~55Dihydropyrrole C2
~35Dihydropyrrole C4
~25Dihydropyrrole C3
Predicted Infrared (IR) Spectral Data

The predicted IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are listed in Table 3.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, BroadN-H Stretch (Pyrrole)
~3100-3000MediumC-H Stretch (Aromatic/Vinylic)
~2950-2850MediumC-H Stretch (Aliphatic)
~1650StrongC=N Stretch (Imine)
~1550MediumC=C Stretch (Pyrrole)
Mass Spectrometry (MS)

While no experimental mass spectrum is readily available, the expected molecular ion peak [M]⁺ would appear at m/z = 134.18, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual pyrrole and dihydropyrrole moieties.

Proposed Experimental Protocol for Synthesis

The synthesis of this compound can be envisioned through an adaptation of the Paal-Knorr pyrrole synthesis, a robust method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds. A plausible synthetic workflow is outlined below.

G cluster_0 Step 1: Synthesis of the 1,4-Dicarbonyl Precursor cluster_1 Step 2: Paal-Knorr Cyclization A Succinaldehyde D 1-(1H-pyrrol-2-yl)butane-1,4-dione A->D Friedel-Crafts Acylation B Pyrrole B->D C Acid Catalyst (e.g., HCl) C->D F This compound D->F Condensation & Cyclization E Ammonia or Ammonium Salt E->F

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(1H-pyrrol-2-yl)butane-1,4-dione (Intermediate)

This step involves a Friedel-Crafts acylation of pyrrole with a succinic anhydride derivative, followed by reduction, or directly with a protected succinaldehyde derivative. A more direct, albeit potentially lower-yielding, approach would be the acylation with succinic anhydride followed by a selective reduction of one of the carboxylic acid groups and subsequent oxidation to the aldehyde.

Materials:

  • Pyrrole

  • Succinic anhydride

  • Aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Dichloromethane (DCM) or other suitable solvent

  • Reducing agent (e.g., Lithium aluminum hydride, carefully controlled)

  • Oxidizing agent (e.g., Pyridinium chlorochromate)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrrole in dry DCM under an inert atmosphere, add succinic anhydride and cool the mixture to 0 °C.

  • Slowly add AlCl₃ portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield the crude keto-acid.

  • The resulting keto-acid would then require a multi-step conversion to the 1,4-dicarbonyl compound, which presents significant synthetic challenges.

A more feasible, though indirect, route to a suitable 1,4-dicarbonyl precursor would be necessary for a practical synthesis.

Step 2: Paal-Knorr Cyclization to form this compound

This step involves the condensation of the 1,4-dicarbonyl precursor with an ammonia source to form the dihydropyrrole ring.

Materials:

  • 1-(1H-pyrrol-2-yl)butane-1,4-dione

  • Ammonium acetate or ammonia in a suitable solvent (e.g., ethanol)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the 1-(1H-pyrrol-2-yl)butane-1,4-dione in ethanol.

  • Add a molar excess of ammonium acetate and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the target compound.

Logical Relationship of Spectroscopic Data to Chemical Structure

The following diagram illustrates the correlation between the predicted spectroscopic data and the key structural features of this compound.

G cluster_structure Chemical Structure cluster_data Spectroscopic Features A This compound B ¹H NMR: - Aromatic protons (~6.2-6.8 ppm) - Aliphatic protons (~2.0-4.0 ppm) - N-H proton (~8.5-9.5 ppm) A->B correlates with C ¹³C NMR: - Imine carbon (~165 ppm) - Aromatic carbons (~108-130 ppm) - Aliphatic carbons (~25-55 ppm) A->C correlates with D IR: - N-H stretch (~3400 cm⁻¹) - C=N stretch (~1650 cm⁻¹) A->D correlates with E MS: - Molecular Ion [M]⁺ at m/z 134.18 A->E correlates with

Caption: Correlation of the chemical structure with its predicted spectroscopic features.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic strategy for this compound. While the data presented is computational, it offers a valuable starting point for researchers interested in this novel heterocyclic system. The proposed synthesis, based on the well-established Paal-Knorr reaction, provides a logical and feasible route to obtain this compound for further experimental investigation. This information is intended to facilitate future research into the chemical and biological properties of this and related bipyrrolic compounds, potentially accelerating their development in medicinal chemistry and materials science.

In-Depth Technical Guide: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (CAS Number 10087-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, also known by its synonym 4,5-Dihydro-3H,1'H-[2,2']bipyrrolyl, is a heterocyclic organic compound with the CAS number 10087-65-7. This molecule, composed of a pyrrole ring linked to a dihydropyrrole ring, serves as a valuable building block in organic synthesis. Its structural motif is found in various biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. Notably, it is a recognized intermediate in the biosynthesis of prodigiosin, a tripyrrole red pigment produced by Serratia marcescens and other bacteria, which exhibits a broad range of bioactivities including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and biological relevance of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 10087-65-7[8]
Molecular Formula C₈H₁₀N₂[9]
Molecular Weight 134.18 g/mol [9]
Melting Point 162-163 °C[10]
Boiling Point 277.2 °C at 760 mmHg[10]
Density 1.18 g/cm³[10]
Appearance White to light yellow powderInferred from supplier data
Purity ≥98%[9]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the aromatic pyrrole ring and the non-aromatic dihydropyrrole ring. Protons on the pyrrole ring would appear in the aromatic region (typically δ 6-7 ppm), while the methylene protons of the dihydropyrrole ring would be found in the aliphatic region (typically δ 2-4 ppm). The NH proton of the pyrrole ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the sp² hybridized carbons of the pyrrole ring and the imine group, and the sp³ hybridized carbons of the dihydropyrrole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching for both aromatic and aliphatic components, and C=N stretching of the imine group in the dihydropyrrole ring (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.18 m/z). Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation within the dihydropyrrole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for related bipyrrole and dihydropyrrole compounds can be adapted. One plausible approach involves the condensation of a pyrrole derivative with a suitable precursor for the dihydropyrrole ring.

A general procedure for the synthesis of related pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12] For the synthesis of the target compound, a potential strategy could involve the reaction of a pyrrole-containing precursor with a compound that can form the dihydropyrrole ring upon cyclization.

General Workflow for Synthesis and Purification:

G General Synthetic Workflow reagents Starting Materials (e.g., Pyrrole & Pyrrolidinone derivatives) reaction Reaction (e.g., Condensation, Cyclization) reagents->reaction Solvent, Catalyst workup Aqueous Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: A generalized workflow for the synthesis and purification of pyrrole derivatives.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of prodigiosin.[1][2][3][4][5][6][7] Prodigiosin is a secondary metabolite with a remarkable range of biological activities, including potent anticancer, immunosuppressive, and antimicrobial effects.[1] The biosynthesis of prodigiosin follows a bifurcated pathway where two different pyrrole-containing precursors are synthesized independently and then condensed to form the final tripyrrole pigment.[4][6][7]

One of these precursors is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the other is 2-methyl-3-amylpyrrole (MAP).[6][7] The bipyrrole core of MBC is structurally related to this compound, highlighting the importance of this structural motif in the construction of complex, biologically active natural products.

Prodigiosin Biosynthesis Pathway:

G Simplified Prodigiosin Biosynthesis Pathway cluster_map MAP Pathway cluster_mbc MBC Pathway MAP_precursors Amino Acids, Acetate MAP 2-Methyl-3-amylpyrrole (MAP) MAP_precursors->MAP pigB, pigD, pigE Condensation Condensation MAP->Condensation MBC_precursors Proline, Serine, Malonyl-CoA Bipyrrole_intermediate Bipyrrole Intermediate (structurally related to target compound) MBC_precursors->Bipyrrole_intermediate pigI, pigG, pigA, pigJ, pigH MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Bipyrrole_intermediate->MBC pigM, pigF, pigN MBC->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin pigC

Caption: A simplified diagram of the bifurcated prodigiosin biosynthesis pathway.

The anticancer activity of prodigiosin and its analogues is a subject of intense research. These compounds have been shown to induce apoptosis in various cancer cell lines.[1] The mechanisms of action are multifaceted and may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and VEGF pathways.[2] Pyrrole derivatives, in general, are recognized as important scaffolds for the design of kinase inhibitors, which are a major class of targeted cancer therapies.[13][14]

Potential Involvement in Cancer-Related Signaling:

G Potential Inhibition of Cancer Signaling by Pyrrole Derivatives cluster_pathways Signaling Pathways Pyrrole_Derivative Pyrrole Derivatives (e.g., Prodigiosin analogues) MAPK_pathway MAPK Pathway Pyrrole_Derivative->MAPK_pathway Inhibition VEGF_pathway VEGF Pathway Pyrrole_Derivative->VEGF_pathway Inhibition Hedgehog_pathway Hedgehog Pathway Pyrrole_Derivative->Hedgehog_pathway Inhibition Proliferation Cell Proliferation MAPK_pathway->Proliferation Angiogenesis Angiogenesis VEGF_pathway->Angiogenesis Survival Cell Survival Hedgehog_pathway->Survival

Caption: General inhibition of key cancer-related signaling pathways by pyrrole derivatives.

Applications in Research and Drug Development

Given its role as a precursor to biologically active compounds, this compound holds potential in several areas of research and development:

  • Synthetic Chemistry: It serves as a versatile starting material or intermediate for the synthesis of more complex heterocyclic systems and natural product analogues.[9]

  • Medicinal Chemistry: The bipyrrole scaffold is a key feature in the design of novel therapeutic agents. Its use in the synthesis of prodigiosin analogues could lead to the development of new anticancer, immunosuppressive, or antimicrobial drugs.[1][9]

  • Chemical Biology: As a biosynthetic intermediate, it can be used in studies to elucidate the enzymatic machinery and regulatory mechanisms of natural product biosynthesis.

  • Materials Science: Pyrrole-containing compounds are known to be precursors for conductive polymers. This compound could be explored for the development of novel electronic materials.[9]

Conclusion

This compound is a chemically and biologically significant molecule. Its importance as a key intermediate in the biosynthesis of the potent anticancer agent prodigiosin underscores its potential in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural relationship to a wide range of bioactive pyrrole derivatives makes it a compelling target for further investigation. Future research focused on the development of efficient synthetic routes, comprehensive spectroscopic characterization, and exploration of its biological activities could unlock new opportunities in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity of the Pyrrole Ring in 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in the heterocyclic compound 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. This molecule, a key structural motif in various natural products and pharmacologically active compounds, including prodigiosin analogues, presents a unique reactivity profile due to the interplay of the electron-rich pyrrole ring and the adjacent pyrroline substituent. This document details the anticipated reactivity in key organic transformations, supported by established principles of pyrrole chemistry and relevant experimental protocols for analogous systems.

Introduction to the Reactivity of Pyrroles

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high degree of reactivity towards electrophiles. This enhanced reactivity, when compared to benzene, is a consequence of the nitrogen atom's lone pair of electrons participating in the aromatic π-system, which increases the electron density of the ring carbons.[1][2] Electrophilic aromatic substitution (SEAr) is the hallmark reaction of pyrroles and typically proceeds with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed during attack at the α-position, which can be depicted through a larger number of resonance structures.[1][2]

In the context of this compound, the pyrrole ring is substituted at the C2 position with a 1-pyrroline group. This substituent is expected to influence the regioselectivity of subsequent electrophilic attacks on the pyrrole ring. The C5 position is unsubstituted and, based on general principles of pyrrole reactivity, is predicted to be the most nucleophilic and therefore the primary site for electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the pyrrole ring in this compound makes it amenable to a variety of electrophilic substitution reactions. Due to the high reactivity, mild reaction conditions are often sufficient and sometimes necessary to avoid polymerization or the formation of polysubstituted products.[1]

Halogenation

Halogenation of pyrroles can be achieved using various reagents. Due to the high reactivity of the pyrrole ring, direct halogenation with elemental halogens (e.g., Br2, Cl2) can lead to polysubstitution and polymerization.[3] A milder and more controlled method involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

For this compound, selective monobromination is anticipated to occur at the C5 position of the pyrrole ring using one equivalent of NBS at low temperatures.

Table 1: Predicted Outcome of Halogenation Reactions

ReactionReagentPredicted Major ProductPredicted Regioselectivity
BrominationNBS (1 eq.), THF, -78 °C5-Bromo-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrroleC5-selective
ChlorinationNCS (1 eq.), THF, -78 °C5-Chloro-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrroleC5-selective

Experimental Protocol: General Procedure for Monobromination of a Pyrrole Derivative using NBS [4]

  • Dissolve the pyrrole substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-bromosuccinimide (1.0 eq.) in anhydrous THF dropwise to the cooled pyrrole solution.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow_halogenation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Pyrrole in THF B Cool to -78 °C A->B C Add NBS Solution Dropwise B->C D Stir and Monitor by TLC C->D E Quench with Na2S2O3 D->E F Extract with Organic Solvent E->F G Purify by Chromatography F->G

Caption: Workflow for the bromination of a pyrrole derivative.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl3) and a disubstituted formamide such as N,N-dimethylformamide (DMF), acts as the electrophile.[7] For this compound, formylation is expected to occur selectively at the C5 position of the pyrrole ring.

Table 2: Predicted Outcome of the Vilsmeier-Haack Reaction

ReagentPredicted Major ProductPredicted Regioselectivity
POCl3, DMF5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole-2-carbaldehydeC5-selective

Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of a Pyrrole Derivative [7]

  • In a flame-dried flask under an inert atmosphere, cool a solution of the pyrrole substrate (1.0 eq.) in anhydrous DMF to 0 °C.

  • Slowly add phosphoryl chloride (1.1 - 1.5 eq.) to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 40-60 °C), monitoring by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

vilsmeier_haack_pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->Vilsmeier_reagent Formation POCl3 POCl3 POCl3->Vilsmeier_reagent Formation Intermediate Cationic Intermediate (σ-complex) Vilsmeier_reagent->Intermediate Pyrrole_substrate 2-(Pyrrolin-2-yl)pyrrole Pyrrole_substrate->Intermediate Electrophilic Attack Product Formylated Pyrrole Intermediate->Product Deprotonation & Hydrolysis

Caption: Simplified Vilsmeier-Haack formylation pathway.

Nitration

Direct nitration of pyrroles with strong acids like nitric acid and sulfuric acid often leads to polymerization and decomposition.[1] Milder nitrating agents are therefore employed. A common method is the use of nitric acid in acetic anhydride, which generates acetyl nitrate in situ.[8][9] For this compound, nitration under these mild conditions is expected to yield the C5-nitro derivative.

Table 3: Predicted Outcome of Nitration Reaction

ReagentPredicted Major ProductPredicted Regioselectivity
HNO3, Acetic Anhydride2-(3,4-Dihydro-2H-pyrrol-5-yl)-5-nitro-1H-pyrroleC5-selective

Experimental Protocol: General Procedure for Nitration of a Pyrrole Derivative

  • Dissolve the pyrrole substrate (1.0 eq.) in acetic anhydride in a flask protected from light.

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a solution of fuming nitric acid in acetic anhydride dropwise, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom onto the pyrrole ring via electrophilic halogenation opens up the possibility for subsequent functionalization through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10] A 5-bromo-2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole derivative would be a suitable substrate for coupling with various boronic acids or their esters to introduce new aryl or vinyl substituents at the C5 position. It is often beneficial to protect the pyrrole nitrogen (e.g., with a BOC group) to prevent side reactions and improve yields.[11]

Table 4: Predicted Outcome of Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/BasePredicted Product
5-Bromo-2-(pyrrolin-2-yl)-1H-pyrroleR-B(OH)2Pd(PPh3)4, K2CO35-R-2-(pyrrolin-2-yl)-1H-pyrrole

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrrole [12]

  • To a reaction vessel, add the bromopyrrole substrate (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (e.g., 5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

suzuki_coupling_cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkoxide R-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Base PdII_coupled R-Pd(II)L2-R' PdII_alkoxide->PdII_coupled Transmetalation (R'-B(OR)2) PdII_coupled->Pd0 Reductive Elimination Product R-R' PdII_coupled->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] A halogenated this compound could be coupled with various alkenes to introduce alkenyl substituents.

Table 5: Predicted Outcome of Heck-Mizoroki Reaction

SubstrateCoupling PartnerCatalyst/BasePredicted Product
5-Bromo-2-(pyrrolin-2-yl)-1H-pyrroleAlkenePd(OAc)2, PPh3, Et3N5-Alkenyl-2-(pyrrolin-2-yl)-1H-pyrrole

Experimental Protocol: General Procedure for the Heck-Mizoroki Reaction [14]

  • Combine the bromopyrrole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source such as Pd(OAc)2 (e.g., 2-5 mol%), a phosphine ligand (e.g., PPh3 or P(o-tolyl)3), and a base (e.g., Et3N or K2CO3) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The pyrrole ring in this compound is a highly activated system poised for a range of chemical transformations. The primary mode of reactivity is electrophilic aromatic substitution, which is predicted to occur with high regioselectivity at the C5 position. This allows for the controlled introduction of various functional groups, including halogens, formyl, and nitro groups. Subsequent functionalization of the halogenated derivatives via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provides a powerful platform for the synthesis of a diverse array of more complex analogues. The protocols and reactivity patterns outlined in this guide serve as a foundational resource for researchers engaged in the synthesis and derivatization of this important class of heterocyclic compounds. Further experimental validation is necessary to determine the precise optimal conditions and to quantify the yields and regioselectivity for each transformation on this specific substrate.

References

Stability of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole under acidic conditions. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related pyrrole and pyrroline compounds to predict its behavior and provide robust experimental protocols for its stability assessment. Pyrrole-containing compounds are known to be susceptible to degradation in acidic environments, primarily through mechanisms of acid-catalyzed polymerization and hydrolysis. Understanding these degradation pathways is critical for the development of drug candidates featuring this heterocyclic core. This document outlines potential degradation mechanisms, recommended experimental designs for stability testing, and discusses the potential relevance of this structural motif in biological signaling pathways, particularly in the context of proline metabolism.

Introduction: The Pyrrole and Pyrroline Scaffolds in Drug Discovery

Pyrrole and its reduced form, pyrroline, are privileged heterocyclic structures found in a wide array of natural products and pharmaceuticals. Their unique electronic properties and ability to engage in various biological interactions make them attractive scaffolds in medicinal chemistry. However, the inherent reactivity of the pyrrole ring, particularly its propensity for acid-catalyzed reactions, presents a significant challenge in drug development. This guide focuses on the stability of this compound, a bipyrrolic structure, under acidic conditions—a critical consideration for oral drug formulations and understanding potential metabolic pathways.

Predicted Stability and Degradation Pathways

Acid-Catalyzed Polymerization

Pyrroles are well-documented to undergo acid-catalyzed polymerization. The electron-rich nature of the pyrrole ring makes it susceptible to protonation, which can initiate a cascade of reactions leading to the formation of oligomers and polymers. This process can result in a loss of the desired biological activity and the formation of potentially toxic byproducts.

Hydrolysis of the Pyrroline Ring

The imine functionality within the 3,4-dihydro-2H-pyrrole (1-pyrroline) ring is susceptible to acid-catalyzed hydrolysis. This would lead to ring-opening and the formation of a linear amino ketone, which could undergo further reactions.

Degradation of Related Tripyrrole Structures

Studies on prodigiosin, a tripyrrole natural product, indicate that its stability is pH-dependent. While it can be extracted and is relatively stable in acidic conditions, prolonged exposure can lead to degradation. Spectrophotometric analysis of prodigiosin shows a distinct red color in acidic media (peak at 535 nm) and an orange-yellow color in alkaline environments (peak around 470 nm)[1]. This suggests that the protonation state of the pyrrole nitrogens significantly influences the electronic structure and stability of the molecule.

The following diagram illustrates a plausible acid-catalyzed degradation pathway for this compound, leading to polymerization.

cluster_0 Acid-Catalyzed Polymerization A This compound B Protonated Intermediate A->B H+ C Dimerization B->C Attack by another monomer D Oligomers/Polymers C->D Further polymerization

Caption: Plausible acid-catalyzed polymerization pathway.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study under acidic conditions is recommended. The following protocols are based on established guidelines for pharmaceutical stability testing.[2][3][4][5][6]

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

Forced Degradation Protocol (Acid Hydrolysis)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction. Dilute the sample with mobile phase to a suitable concentration for analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with the organic solvent and water (without acid) and subject them to the same temperature conditions.

The following diagram outlines the experimental workflow for the forced degradation study.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Incubate with Acid (0.1M & 1M HCl at 40°C/60°C) start->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize with NaOH sampling->neutralize analyze Analyze by HPLC/NMR neutralize->analyze

Caption: Experimental workflow for acid stability testing.

Analytical Methodology

3.3.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water (with a suitable buffer like phosphate or acetate) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point and the formation of degradation products. This data can be used to calculate degradation kinetics.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed to monitor the degradation process and identify the structure of the degradation products.

  • Procedure: The degradation study can be performed directly in an NMR tube using a deuterated acidic solvent (e.g., DCl in D₂O).

  • Analysis: ¹H NMR spectra can be acquired at different time points to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can aid in the structural elucidation of the major degradants.

Quantitative Data Presentation

The results from the HPLC analysis should be tabulated to clearly present the degradation profile of this compound under different acidic conditions.

Table 1: Stability of this compound in 0.1 M HCl at 40°C

Time (hours)Peak Area of Parent Compound% Parent Compound Remaining% Degradation
0[Initial Peak Area]1000
2[Peak Area at 2h][Calculated %][Calculated %]
4[Peak Area at 4h][Calculated %][Calculated %]
8[Peak Area at 8h][Calculated %][Calculated %]
24[Peak Area at 24h][Calculated %][Calculated %]
48[Peak Area at 48h][Calculated %][Calculated %]

Table 2: Stability of this compound in 1 M HCl at 40°C

Time (hours)Peak Area of Parent Compound% Parent Compound Remaining% Degradation
0[Initial Peak Area]1000
2[Peak Area at 2h][Calculated %][Calculated %]
4[Peak Area at 4h][Calculated %][Calculated %]
8[Peak Area at 8h][Calculated %][Calculated %]
24[Peak Area at 24h][Calculated %][Calculated %]
48[Peak Area at 48h][Calculated %][Calculated %]

Potential Relevance in Biological Signaling Pathways

The 3,4-dihydro-2H-pyrrole moiety is structurally related to pyrroline-5-carboxylate (P5C), a key intermediate in proline metabolism. The interconversion of proline and P5C is catalyzed by proline dehydrogenase and pyrroline-5-carboxylate reductase (PYCR).[7][8] The PYCR enzyme family, particularly PYCR1 and PYCR2, has been implicated in various cancer signaling pathways.[9][10][11]

Elevated levels of PYCR1 have been associated with promoting cancer stemness and tumor growth in breast cancer by activating the cGMP-PKG signaling pathway.[9] In colorectal cancer, PYCR2 has been shown to promote cancer progression via the PI3K/AKT/mTOR pathway.[10] Given the structural similarity, it is plausible that this compound or its metabolites could interact with enzymes of the proline metabolism pathway, such as PYCR, potentially modulating these signaling cascades. Further investigation into the inhibitory or substrate activity of this compound towards PYCR is warranted.

The following diagram illustrates the potential interaction of a pyrroline-containing compound with the PYCR-mediated signaling pathway.

cluster_pathway Potential Interaction with PYCR Signaling Compound This compound PYCR PYCR1/2 Compound->PYCR Potential Inhibition or Substrate Activity Proline Proline Biosynthesis PYCR->Proline Signaling Downstream Signaling (e.g., PI3K/AKT/mTOR, cGMP-PKG) Proline->Signaling Cancer Cancer Progression Signaling->Cancer

Caption: Hypothetical interaction with PYCR signaling.

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its development as a potential therapeutic agent. Based on the chemistry of related compounds, it is anticipated to be susceptible to acid-catalyzed polymerization and hydrolysis. The provided experimental protocols offer a robust framework for quantifying its stability and identifying degradation products. Furthermore, the structural similarity to intermediates in proline metabolism suggests a potential for interaction with cancer-related signaling pathways, highlighting an important area for future biological evaluation. A thorough understanding of its stability and potential biological interactions will be paramount for the successful progression of this and related compounds in drug discovery and development programs.

References

Technical Guide: Solubility of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of the heterocyclic compound 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its predicted solubility based on its structural similarity to pyrrole and related compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate empirical data. This guide is intended to be a foundational resource for professionals in drug development and chemical research, providing both theoretical predictions and practical methodologies for solubility assessment.

Predicted Solubility Profile

The parent compound, pyrrole, is known to be soluble in alcohol, ether, and most organic solvents.[1][2] The solubility of pyrrole in ethanol is notably high due to the formation of hydrogen bonds between the nitrogen atom in pyrrole and the hydroxyl group of ethanol, as well as van der Waals forces between the non-polar regions of the molecules.[2] Conversely, pyrrole has a lower solubility in water because of its non-polar aromatic ring.[2]

Given the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) due to potential hydrogen bonding. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be moderate, influenced by the nonpolar hydrocarbon portions of the molecule.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical solubility profile for this compound to serve as a template for experimental data presentation. These values are for illustrative purposes only and must be confirmed through empirical testing.

SolventTypePredicted Solubility ( g/100 mL) at 25°C
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 10
N,N-Dimethylformamide (DMF)Polar Aprotic> 10
EthanolPolar Protic5 - 10
MethanolPolar Protic5 - 10
Dichloromethane (DCM)Nonpolar1 - 5
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details the recommended methodologies.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass test tubes or vials with screw caps

  • Orbital shaker incubator

  • Analytical balance

  • Syringes and syringe filters (0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a glass vial.

  • Seal the vial and place it in an orbital shaker incubator set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated from the measured concentration.

Qualitative Solubility Assessment

For a rapid preliminary assessment, a qualitative method can be employed.

Procedure:

  • Weigh a small, known mass of the compound (e.g., 1-5 mg) into a small test tube.

  • Add the selected solvent dropwise while continuously agitating the tube.

  • Observe the dissolution of the solid.

  • The compound is considered "soluble" if it dissolves completely in a small volume of the solvent (e.g., < 1 mL), "sparingly soluble" if a larger volume is required, and "insoluble" if it does not dissolve even with the addition of a significant volume of solvent.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

G start Start prepare Prepare Supersaturated Solution start->prepare agitate Agitate at Constant Temperature (24-48h) prepare->agitate settle Allow Undissolved Solid to Settle agitate->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate (HPLC/UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that influence the solubility of a heterocyclic compound like this compound.

G solubility Solubility of Heterocyclic Compound solute Solute Properties solubility->solute solvent Solvent Properties solubility->solvent environment Environmental Factors solubility->environment polarity Polarity (Dipole Moment) solute->polarity h_bond Hydrogen Bonding (Donor/Acceptor) solute->h_bond size Molecular Size and Shape solute->size solvent_polarity Polarity solvent->solvent_polarity solvent_h_bond Hydrogen Bonding Capacity solvent->solvent_h_bond temp Temperature environment->temp pressure Pressure environment->pressure

Caption: Key Factors Influencing the Solubility of Heterocyclic Compounds.

References

A Theoretical Exploration of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Quantum Chemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of experimental data for this specific molecule, this document outlines a detailed computational protocol to elucidate its structural, electronic, and spectroscopic properties. The proposed methodologies and expected outcomes are intended to serve as a valuable resource for researchers engaged in the study of pyrrole derivatives and to facilitate further experimental investigations and applications, particularly in the field of drug development.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active molecules and functional materials. The compound this compound, with the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol , represents an intriguing fusion of a pyrrole ring and a 2,3-dihydropyrrole (a pyrroline) moiety.[1] This unique structural combination suggests its potential as a versatile intermediate for the synthesis of novel pharmaceutical agents and functional polymers.[1] Its structural motifs are found in compounds explored for applications such as kinase inhibitors and neurological agents.[1]

Despite its potential significance, a thorough review of the scientific literature reveals a scarcity of detailed experimental and theoretical characterization for this specific molecule. This whitepaper aims to bridge this knowledge gap by proposing a robust quantum chemical workflow to predict its key physicochemical properties. The insights gained from such a computational study can guide synthetic efforts, aid in the interpretation of future experimental data, and provide a rational basis for its application in drug design and materials science.

Proposed Quantum Chemical Calculation Workflow

To obtain a comprehensive understanding of the molecular properties of this compound, a multi-step computational approach is proposed. This workflow, illustrated in the diagram below, is designed to provide accurate predictions of the molecule's geometry, vibrational frequencies, and electronic characteristics.

Computational Workflow Computational Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation Initial_Structure Initial 3D Structure Generation Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Structural_Parameters Optimized Geometric Parameters (Bond Lengths, Angles) Geometry_Optimization->Structural_Parameters Output Vibrational_Spectra Simulated IR and Raman Spectra Frequency_Calculation->Vibrational_Spectra Output Reactivity_Descriptors Chemical Reactivity Analysis (HOMO-LUMO Gap, ESP Map) Electronic_Properties->Reactivity_Descriptors Output

Caption: Proposed workflow for quantum chemical calculations.

Detailed Computational Methodologies

The following section details the proposed theoretical protocols for the quantum chemical calculations.

Software

All calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Level of Theory

Density Functional Theory (DFT) is recommended for its excellent balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust choice for geometry optimizations and electronic property calculations. To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is proposed.

Geometry Optimization

The initial 3D structure of this compound will be generated using molecular modeling software. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is located on the potential energy surface.

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency calculation will be carried out at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum. The calculated harmonic frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies to account for anharmonicity and systematic errors in the theoretical method, allowing for a more accurate comparison with potential future experimental data.

Electronic Property Calculations

Several key electronic properties will be calculated to understand the molecule's reactivity and intermolecular interaction potential:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (ESP): The ESP map will be generated to visualize the charge distribution on the molecular surface. This allows for the identification of electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Predicted Data and Interpretation

The following tables summarize the types of quantitative data that will be generated from the proposed calculations.

Table 1: Predicted Geometric Parameters

ParameterPredicted Value
Bond Lengths (Å)
C=NValue
C-N (pyrrole)Value
C-C (pyrrole)Value
C-N (pyrroline)Value
C-C (pyrroline)Value
Bond Angles (degrees)
C-N-C (pyrrole)Value
C-C-C (pyrrole)Value
C-N-C (pyrroline)Value
C-C-C (pyrroline)Value
Dihedral Angles (degrees)
Inter-ring torsionValue

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR Intensity (km/mol)
N-H stretch (pyrrole)ValueValue
C-H stretch (aromatic)ValueValue
C-H stretch (aliphatic)ValueValue
C=N stretchValueValue
C=C stretch (pyrrole)ValueValue
Ring deformation modesValueValue

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Potential Applications in Drug Development

The theoretical data generated for this compound can have significant implications for drug discovery and development.

Drug_Development_Pathway Application of Theoretical Data in Drug Development Theoretical_Data Quantum Chemical Data (Geometry, ESP, FMOs) Pharmacophore_Modeling Pharmacophore Modeling Theoretical_Data->Pharmacophore_Modeling Informs Lead_Optimization Lead Compound Optimization Theoretical_Data->Lead_Optimization Guides SAR Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening Guides Virtual_Screening->Lead_Optimization Identifies Hits ADMET_Prediction ADMET Property Prediction Lead_Optimization->ADMET_Prediction Refines Leads New_Drug_Candidate New Drug Candidate ADMET_Prediction->New_Drug_Candidate Selects Candidate

Caption: Logical flow for utilizing theoretical data in drug discovery.

The optimized geometry can be used as a starting point for pharmacophore modeling and virtual screening to identify potential biological targets. The ESP map provides crucial information about the molecule's ability to form hydrogen bonds and other non-covalent interactions, which are essential for drug-receptor binding. The HOMO and LUMO energies can be used to predict the molecule's metabolic stability and potential for undergoing redox reactions in a biological system. This theoretical data can guide the synthesis of derivatives with improved activity, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of this compound using quantum chemical calculations. The proposed workflow and methodologies are designed to provide valuable insights into the structural, vibrational, and electronic properties of this promising heterocyclic compound. The generated theoretical data will not only fill a crucial gap in the existing scientific literature but also serve as a foundational resource for guiding future experimental studies and accelerating the application of this molecule in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the medicinal chemistry applications of the 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole scaffold, a core structural motif in the prodigiosin and tambjamine families of natural products. It includes summaries of their biological activities, quantitative data, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Introduction

The this compound core and its oxidized pyrrolylpyrromethene form are privileged structures in medicinal chemistry, prominently featured in the prodiginine and tambjamine classes of alkaloids.[1] These compounds, isolated from various bacterial and marine sources, exhibit a broad spectrum of potent biological activities, including anticancer, immunosuppressive, and antimalarial properties.[2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[5][6] Furthermore, their ability to function as transmembrane anion transporters contributes to their cytotoxic effects against cancer cells.[7][8] This document serves as a comprehensive resource for researchers interested in the synthesis, biological evaluation, and mechanism of action of this versatile chemical scaffold.

Anticancer Applications

Derivatives of the this compound scaffold, particularly prodigiosin and its analogs, have demonstrated significant anticancer activity against a wide range of human cancer cell lines, including multidrug-resistant strains.[9][10] Their cytotoxic effects are mediated through the induction of apoptosis via both caspase-dependent and -independent pathways, modulation of cell cycle progression, and interference with critical signaling cascades.[5][6]

Signaling Pathways in Anticancer Activity

Prodigiosin and its derivatives exert their anticancer effects by targeting multiple cellular pathways. A primary mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, leading to the release of cytochrome c and the activation of caspases.[6][11] Additionally, these compounds can induce endoplasmic reticulum (ER) stress, which triggers apoptosis through the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP signaling axes.[11] The ERK signaling pathway has also been implicated in prodigiosin-induced apoptosis and the inhibition of autophagy.[12]

Another key aspect of their mechanism is their function as anion transporters, which can disrupt intracellular pH homeostasis, leading to acidification and subsequent apoptosis.[7][8]

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_er_stress ER Stress Pathway cluster_erk ERK Signaling cluster_anion_transport Anion Transport Prodigiosin_Derivatives Prodigiosin_Derivatives Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Prodigiosin_Derivatives->Bcl2_Family Modulates ER_Stress ER Stress Prodigiosin_Derivatives->ER_Stress Induces ERK_Activation ERK Activation Prodigiosin_Derivatives->ERK_Activation Anion_Transport Anion Transport (H+/Cl- Symport) Prodigiosin_Derivatives->Anion_Transport Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis IRE1a_JNK IRE1α-JNK ER_Stress->IRE1a_JNK PERK_CHOP PERK-eIF2α-ATF4-CHOP ER_Stress->PERK_CHOP IRE1a_JNK->Apoptosis PERK_CHOP->Apoptosis ERK_Activation->Apoptosis pH_Disruption Intracellular pH Disruption Anion_Transport->pH_Disruption pH_Disruption->Apoptosis

Signaling pathways in the anticancer activity of prodigiosin derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected prodigiosin and tambjamine derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
ProdigiosinRT-112 (Bladder)MTT0.0738[13]
ProdigiosinRT-112res (Bladder, Cisplatin-resistant)MTT0.0411[13]
Obatoclax mesylateRT-112res (Bladder, Cisplatin-resistant)MTT0.0360[13]
Methyl-substituted Prodiginine (16ba)RT-112res (Bladder, Cisplatin-resistant)MTT0.0188[13]
Tambjamine KHCT116 (Colon)Viability Assay13.7[14]
Tambjamine KMBA231 (Breast)Viability Assay15.3[14]
Unnatural Tambjamine AnalogHCT116 (Colon)Viability Assay0.146 - 10[14]
Pyrrole-based Chalcone (Compound 1)A549 (Lung)MTT> cisplatin[15]
Pyrrole-based Chalcone (Compound 3)HepG2 (Liver)MTT> cisplatin (27 µg/mL)[15]
Alkynylated Pyrrole Derivative (12l)U251 (Glioblastoma)MTT2.29[16]
Alkynylated Pyrrole Derivative (12l)A549 (Lung)MTT3.49[16]

Immunosuppressive Applications

Certain prodigiosin derivatives exhibit potent immunosuppressive properties through a mechanism distinct from currently used drugs like cyclosporin A and FK506.[17] This makes them attractive candidates for the development of novel therapies for autoimmune diseases and organ transplantation.

Signaling Pathway in Immunosuppression

The primary mechanism of immunosuppression by prodigiosins involves the inhibition of Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase crucial for cytokine signaling in lymphocytes.[17][18] JAK3 is associated with the common gamma-chain (γc) of interleukin receptors (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). By inhibiting the phosphorylation and activation of JAK3, prodigiosin derivatives block the signal transduction from these cytokine receptors, leading to a potent and specific immunosuppressive effect.[17]

immunosuppressive_pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor (γc chain) Cytokine->Cytokine_Receptor Binds JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT_Phosphorylation STAT Phosphorylation JAK3->STAT_Phosphorylation Phosphorylates Gene_Transcription Gene Transcription STAT_Phosphorylation->Gene_Transcription Induces Immune_Response Immune Cell Proliferation & Function Gene_Transcription->Immune_Response Prodigiosin_Derivative Prodigiosin_Derivative Prodigiosin_Derivative->JAK3 Inhibits

Immunosuppressive mechanism via JAK3 inhibition.
Quantitative Data: Immunosuppressive Activity

A key lead compound identified for its immunosuppressive activity is PNU-156804.

CompoundTargetAssayIC50Reference
PNU-156804JAK3-dependent signalingT-cell proliferationNot specified, but identified as a lead immunosuppressant[17][18]

Antimalarial Applications

Tambjamine and prodiginine analogs have emerged as a promising new class of antimalarial agents, demonstrating potent activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains.[4][19]

Mechanism of Action

The precise antimalarial mechanism of action for tambjamines and prodiginines is not fully elucidated but is thought to involve multiple targets within the parasite. Their ability to act as anion transporters and disrupt pH gradients may play a role in their parasiticidal activity.[19] Structure-activity relationship (SAR) studies have shown that modifications to the different pyrrole rings and the amine side chain in tambjamines can significantly impact their antimalarial potency.[19][20]

Quantitative Data: Antimalarial Activity

The following table presents the in vitro antimalarial activity of selected tambjamine and prodiginine derivatives.

Compound/DerivativeP. falciparum StrainAssayIC50 (nM)Reference
KAR425 (Tambjamine)D6 (CQ-sensitive)SYBR Green8.9 ± 0.51[21]
Tambjamine MYP1 ((E/Z)-7)D6 (CQ-sensitive)SYBR Green22 ± 1.3[21]
Tambjamine 8P. yoelii (in vivo)Murine modelCurative at 30 & 50 mg/kg x 4 days[22]
Tambjamine 1 (KAR425)P. falciparum (clinical isolates)ex vivo IC50Geometric mean = 114[22]
B-ring functionalized ProdiginineP. yoelii (in vivo)Murine modelCurative at 25 mg/kg x 4 days[20]

Experimental Protocols

This section provides detailed protocols for the synthesis of key precursors and the biological evaluation of this compound derivatives.

Synthesis Protocols

4.1.1. General Procedure for Vilsmeier-Haack Formylation of Pyrroles

The Vilsmeier-Haack reaction is a crucial step in the synthesis of the 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) precursor.[18][20][23]

  • Materials:

    • Substituted pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) or other suitable solvent

    • Aqueous sodium bicarbonate or sodium hydroxide solution

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the substituted pyrrole in anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 50-100°C) for a specified time, monitoring the reaction by TLC.

    • Cool the reaction mixture to 0°C and quench by the slow addition of an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired formylated pyrrole.

4.1.2. General Procedure for Suzuki Cross-Coupling to form Bipyrroles

Suzuki coupling is a versatile method for creating the bipyrrole core of MBC and its analogs.[19][24]

  • Materials:

    • Brominated pyrrole derivative

    • Pyrrole boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., dimethoxyethane/water, dioxane/water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add the brominated pyrrole, pyrrole boronic acid/ester, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

    • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 85°C) and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain the bipyrrole product.

Biological Assay Protocols

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT/MTS) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition (e.g., JAK3) Purification->Kinase_Assay Antimalarial_Assay Antimalarial Assay (SYBR Green) Purification->Antimalarial_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Cytotoxicity->Cell_Cycle IC50 IC50/EC50 Determination Apoptosis_Assay->IC50 Cell_Cycle->IC50 Kinase_Assay->IC50 Antimalarial_Assay->IC50

General experimental workflow for the evaluation of novel derivatives.

4.2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][15][17]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9][21]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • 1X Annexin-binding buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

4.2.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[11][25][26]

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes or at -20°C for longer storage.

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

4.2.4. In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum by quantifying parasitic DNA.[13][16][19]

  • Materials:

    • Synchronized P. falciparum culture (ring stage)

    • Complete parasite culture medium

    • Test compound

    • 96-well plates

    • SYBR Green I lysis buffer

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plate for 72 hours under appropriate gas conditions (5% CO₂, 5% O₂, 90% N₂).

    • Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

    • Measure fluorescence (excitation ~485 nm, emission ~530 nm).

    • Calculate the percentage of parasite growth inhibition and determine the IC50 value.

4.2.5. In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the activity of JAK3 by quantifying the amount of ADP produced.[4][27][28]

  • Materials:

    • Purified recombinant human JAK3 enzyme

    • Kinase buffer

    • Substrate (e.g., a suitable peptide)

    • ATP

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Luminometer

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the JAK3 enzyme solution.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence.

    • Calculate the percent inhibition of JAK3 activity and determine the IC50 value.

Conclusion

The this compound scaffold, as exemplified by the prodigiosin and tambjamine families, represents a highly valuable pharmacophore in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, making them promising starting points for the development of novel therapeutics for cancer, autoimmune disorders, and malaria. The protocols and data presented herein provide a foundational resource for researchers to further explore and exploit the therapeutic potential of this remarkable class of compounds.

References

The Versatile Building Block: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole as a versatile building block in organic synthesis. This bipyrrolic scaffold is a key intermediate in the synthesis of a variety of biologically active compounds, most notably the prodigiosin family of natural products, which exhibit potent immunosuppressive and anticancer activities.

Introduction

This compound, and its oxidized form, 2,2'-bipyrrole, serve as fundamental precursors for the construction of complex heterocyclic systems. The inherent reactivity of the pyrrole rings allows for a range of functionalization reactions, making it an invaluable tool for medicinal chemists and synthetic organic chemists. This document outlines the synthesis of this building block and its elaboration into key intermediates for the preparation of prodigiosin and its analogues.

Synthetic Pathways and Logical Relationships

The synthesis of prodigiosin from basic pyrrole derivatives involves a multi-step process. The core 2,2'-bipyrrole structure is first assembled, followed by functionalization and subsequent condensation with a second pyrrolic unit.

G Pyrrole Pyrrole DihydropyrrolylPyrrole This compound Pyrrole->DihydropyrrolylPyrrole Vilsmeier-Haack Reaction TwoPyrrolidinone 2-Pyrrolidinone TwoPyrrolidinone->DihydropyrrolylPyrrole TwoTwoBipyrrole 2,2'-Bipyrrole DihydropyrrolylPyrrole->TwoTwoBipyrrole Dehydrogenation (Pd/C) MethoxyBipyrrole 4-Methoxy-2,2'-bipyrrole TwoTwoBipyrrole->MethoxyBipyrrole Methoxylation MBC 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) MethoxyBipyrrole->MBC Vilsmeier-Haack Formylation Prodigiosin Prodigiosin MBC->Prodigiosin Condensation MAP 2-Methyl-3-amylpyrrole (MAP) MAP->Prodigiosin

Caption: Synthetic pathway to Prodigiosin.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1Pyrrole, 2-PyrrolidinonePOCl₃Dichloromethane0 to rt2~70-80

Table 2: Oxidation to 2,2'-Bipyrrole

StepReactantCatalystSolventTemperature (°C)Time (h)Yield (%)
2This compound10% Pd/CTolueneReflux12~85-95

Table 3: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
32,2'-Bipyrrole1. NBS2. NaOMe1. THF2. Methanol1. 02. Reflux1. 12. 4~60-70 (over two steps)
44-Methoxy-2,2'-bipyrrolePOCl₃, DMFDichloromethane0 to rt3~80-90

Table 4: Synthesis of Prodigiosin

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
5MBC, MAPHCl (cat.)Ethanolrt2~70-85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocycles, which in this case leads to a cyclization-condensation product.[1][2][3][4][5]

Materials:

  • Pyrrole

  • 2-Pyrrolidinone

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of pyrrole (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring it into an ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol 2: Oxidation to 2,2'-Bipyrrole

The dehydrogenation of the dihydropyrrole intermediate is a crucial step to form the aromatic 2,2'-bipyrrole core.[6]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Toluene

  • Celite

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure to yield 2,2'-bipyrrole.

Protocol 3: Synthesis of 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

This two-step protocol involves the methoxylation of the bipyrrole core followed by a Vilsmeier-Haack formylation.[7][8][9][10]

Step 3a: Methoxylation

Materials:

  • 2,2'-Bipyrrole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

Procedure:

  • Dissolve 2,2'-bipyrrole (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of NBS (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in anhydrous methanol and add sodium methoxide (1.5 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-methoxy-2,2'-bipyrrole.

Step 3b: Vilsmeier-Haack Formylation

Materials:

  • 4-Methoxy-2,2'-bipyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (1.1 eq) dropwise to anhydrous DMF (3.0 eq) in anhydrous DCM at 0 °C.

  • Stir the Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 4-methoxy-2,2'-bipyrrole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

Protocol 4: Synthesis of Prodigiosin

The final step in the synthesis is the acid-catalyzed condensation of MBC with 2-methyl-3-amylpyrrole (MAP).[7][11][12][13][14]

Materials:

  • 4-Methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

  • 2-Methyl-3-amylpyrrole (MAP)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve MBC (1.0 eq) and MAP (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 2 hours. The solution should turn a deep red color.

  • The product can be precipitated by the addition of water and collected by filtration.

  • The crude prodigiosin can be further purified by recrystallization or column chromatography.

Experimental Workflow

G cluster_0 Synthesis of Dihydropyrrolyl-pyrrole cluster_1 Oxidation to Bipyrrole cluster_2 Synthesis of MBC cluster_3 Synthesis of Prodigiosin A1 Mix Pyrrole & 2-Pyrrolidinone in DCM A2 Add POCl3 at 0°C A1->A2 A3 React at RT for 2h A2->A3 A4 Aqueous Workup A3->A4 A5 Purification (Chromatography) A4->A5 B1 React with Pd/C in Toluene B2 Reflux for 12h B1->B2 B3 Filter through Celite B2->B3 B4 Concentrate B3->B4 C1 Methoxylation of Bipyrrole C2 Vilsmeier-Haack Formylation C1->C2 C3 Aqueous Workup & Purification C2->C3 D1 Condense MBC & MAP in EtOH D2 Add catalytic HCl D1->D2 D3 React at RT for 2h D2->D3 D4 Precipitate & Purify D3->D4

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a clear and concise guide for its preparation and elaboration into complex, biologically active molecules such as prodigiosin. The modular nature of the synthetic route allows for the generation of a diverse range of analogues for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Derivatives with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole derivatives, focusing on their potential as therapeutic agents. It includes a summary of their antiproliferative and enzyme-inhibiting properties, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their potency against different cancer cell lines and enzymes.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
trans-4a 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileMCF-7 (Breast)>100[1][2]
MDA-MB-231 (Breast)>100[1][2]
H1299 (Lung)>100[1][2]
HepG2 (Liver)>100[1][2]
HT-29 (Colon)>100[1][2]
cis-4a 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileMCF-7 (Breast)85.3[1][2]
MDA-MB-231 (Breast)>100[1][2]
H1299 (Lung)>100[1][2]
HepG2 (Liver)>100[1][2]
HT-29 (Colon)>100[1][2]
Compound 5m 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-oneJ774 (Macrophage)CC50 = 65.11[3]
HepG2 (Liver)CC50 = 63.71[3]
Leishmania (amastigote)IC50 = 8.36[3]
Pyrrolo[2,1-f][4][5][6]triazine 14a 6-aminocarbonyl derivativePI3Kα122 nM[7]
PI3Kδ119 nM[7]

Table 2: Enzyme Inhibition by Pyrrole Derivatives

Compound SeriesTarget EnzymeInhibition DataReference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesEnoyl ACP Reductase (InhA)% Inhibition[8][9]
Dihydrofolate Reductase (DHFR)% Inhibition[8][9]
Pyrrolo[2,1-f][4][5][6]triazine derivativesPI3KIC50 values[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitroalkanes

This protocol describes a general method for the synthesis of 3,4-dihydro-2H-pyrroles via a nickel-catalyzed hydrogenation and subsequent cyclization of nitro ketones.[10]

Materials:

  • Ketone

  • Aldehyde

  • Nitroalkane

  • Nickel catalyst (e.g., Ni/SiO2)

  • Hydrogen gas

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Nitro Ketone Synthesis: The nitro ketone precursors are synthesized from the corresponding ketone, aldehyde, and nitroalkane.

  • Hydrogenative Cyclization:

    • In a suitable reaction vessel, dissolve the nitro ketone in the chosen solvent.

    • Add the nickel catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 10 bar).

    • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain the desired 3,4-dihydro-2H-pyrrole derivative.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, H1299, HepG2, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4][5][13][14]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Test compounds (dissolved in a suitable solvent)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHF, NADPH, and the test compounds in the assay buffer.

    • Dilute the DHFR enzyme to a suitable concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme solution. Include controls for no enzyme, no inhibitor (enzyme control), and a known inhibitor (e.g., methotrexate).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the NADPH and DHF substrate solution to all wells.

    • Immediately start measuring the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[15]

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ADP production.[16][17][18][19][20]

Materials:

  • Purified kinase (e.g., VEGFR, PI3K)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound, the kinase enzyme, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

    • After a short incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Ketone, Aldehyde, Nitroalkane) synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays purification->invitro antiproliferative Antiproliferative Assay (MTT) invitro->antiproliferative enzyme Enzyme Inhibition Assay (e.g., DHFR, Kinase) invitro->enzyme ic50 IC50 / Ki Determination antiproliferative->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

General workflow for synthesis and biological evaluation.

VEGFR_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Pyrrole_Derivative 2-(3,4-Dihydro-2H-pyrrol-5-yl) -1H-pyrrole Derivative Pyrrole_Derivative->VEGFR Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Inhibition of VEGFR signaling by pyrrole derivatives.

Apoptosis_Pathway Pyrrole_Derivative 2-(3,4-Dihydro-2H-pyrrol-5-yl) -1H-pyrrole Derivative Bcl2 Bcl-2 Pyrrole_Derivative->Bcl2 Downregulates Bax Bax Pyrrole_Derivative->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Bax Inhibits Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the N-alkylation of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a key transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds. The N-alkylation of pyrrole derivatives is a fundamental method for creating functionalized molecules with significant potential in medicinal chemistry and materials science.[1] The introduction of alkyl groups onto the pyrrole nitrogen can substantially alter the pharmacological and physicochemical properties of the parent molecule.

The general strategy for N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen using a suitable base to form a reactive pyrrolide anion. This anion then acts as a nucleophile, attacking an alkylating agent to form the desired N-alkylated product.[1] The selection of the base, solvent, and alkylating agent is critical for the success of the reaction, directly impacting reaction rates and yields.[1]

Reaction Principle

The N-alkylation of this compound follows a two-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom of the pyrrole ring, generating a nucleophilic pyrrolide anion.

  • Nucleophilic Substitution: The resulting anion undergoes a nucleophilic substitution reaction (typically SN2) with an alkylating agent, such as an alkyl halide, to yield the final N-alkylated product.[2]

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution Pyrrole This compound Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base Base Base (e.g., NaH, K2CO3) Protonated_Base Protonated Base Base->Protonated_Base + H+ Pyrrolide_Anion Pyrrolide Anion Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X-) Alkyl_Halide->Halide_Ion N_Alkylated_Product N-Alkylated Product Pyrrolide_Anion->N_Alkylated_Product + R-X

Caption: General mechanism for the N-alkylation of pyrroles.

Experimental Protocols

Two primary protocols for the N-alkylation of pyrroles are provided below. These can be adapted for this compound.

Protocol 1: Using a Strong Base (Sodium Hydride) in an Aprotic Solvent

This method is highly effective for a wide range of alkylating agents and generally provides good to excellent yields.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water and flammable. Handle with extreme care in a fume hood.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.[2]

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol_1_Workflow Start Start Setup Reaction Setup: - Pyrrole derivative in dry flask - Inert atmosphere Start->Setup Solvent Add Anhydrous Solvent (DMF or THF) Setup->Solvent Cool Cool to 0 °C Solvent->Cool Deprotonation Add NaH (1.1-1.2 eq) Stir for 30-60 min Cool->Deprotonation Alkylation Add Alkyl Halide (1.1-1.5 eq) dropwise at 0 °C Deprotonation->Alkylation Reaction Warm to RT Stir for 2-24 h Monitor by TLC Alkylation->Reaction Quench Cool to 0 °C Quench with sat. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Wash with Water and Brine Quench->Extraction Dry Dry over Na2SO4 Filter and Concentrate Extraction->Dry Purification Purify by Column Chromatography Dry->Purification End End Purification->End

Caption: Workflow for N-alkylation using a strong base.

Protocol 2: Using a Mild Base (Potassium Carbonate) in a Polar Aprotic Solvent

This protocol is a milder alternative, suitable for substrates that may be sensitive to strong bases.

Materials:

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-4.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to reflux (depending on the reactivity of the alkyl halide) for 4-24 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: After completion, filter off the potassium carbonate and wash the solid with ethyl acetate.

  • Extraction: Combine the filtrate and washings, and wash with water and then brine to remove the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent significantly influences the outcome of the N-alkylation reaction. The following tables summarize common conditions and their typical outcomes for the N-alkylation of pyrrole derivatives.

Table 1: Common Bases and Solvents for N-Alkylation of Pyrroles

BaseSolventTypical TemperatureRemarksReference
Sodium Hydride (NaH)DMF, THF0 °C to RTHighly effective, suitable for a wide range of alkyl halides. Requires inert conditions.[2]
Potassium Carbonate (K2CO3)DMF, AcetoneRT to RefluxMilder conditions, good for sensitive substrates. May require longer reaction times or heating.[3]
Potassium Hydroxide (KOH)Acetone, Ionic LiquidsRTCan be effective, but may lead to lower yields in some cases.[3][4]
DBUN/AMicrowaveUsed as a catalyst in some microwave-assisted syntheses.[5]

Table 2: Influence of Alkylating Agent and Reaction Conditions on Yield

Pyrrole SubstrateAlkylating AgentBase/SolventTemperatureTime (h)Yield (%)Reference
PyrrolePropargyl bromideK2CO3/DMFRT1487[3]
PyrrolePropargyl bromideKOH/AcetoneRTN/A10[3]
2,5-DimethylpyrroleIodomethanePotassium salt/DMSON/AN/AHigh[6]
2,5-DimethylpyrroleIodoethanePotassium salt/DMSON/AN/AHigh[6]
IndoleVarious alkyl halidesKOH/Ionic LiquidRTN/AGood[4]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented here are for general guidance.

Concluding Remarks

The N-alkylation of this compound is a versatile transformation that can be achieved under various conditions. For general applications, Protocol 1 using sodium hydride in DMF or THF offers a robust and high-yielding method. For substrates that are sensitive to harsh basic conditions, Protocol 2 with potassium carbonate provides a milder and effective alternative. Optimization of the reaction conditions, including the molar ratio of reactants, temperature, and reaction time, is recommended to achieve the best results for specific applications. Reaction progress should always be monitored by an appropriate technique, such as TLC or LC-MS, to determine the optimal reaction time.

References

Application Notes and Protocols for the Electropolymerization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electropolymerization of pyrrole and its derivatives has garnered significant attention due to the resulting conductive polymers' diverse applications in electronics, sensors, and biomedical devices.[1][2][3] This document provides detailed application notes and experimental protocols for the electropolymerization of a specific, complex pyrrole derivative: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. While direct literature on the electropolymerization of this particular monomer is scarce, the following protocols and notes are extrapolated from extensive research on pyrrole and its substituted analogues.[4][5][6] The unique structure of this compound, featuring both a pyrrole and a dihydropyrrole moiety, suggests the potential for novel polymer properties and applications.[7][8]

Potential Applications

The polymer derived from this compound, tentatively named poly(this compound), is anticipated to possess unique electrochemical and physical properties. These could be leveraged in a variety of fields:

  • Drug Delivery: The polymer's inherent biocompatibility, a common trait of polypyrroles, could be exploited for the controlled release of therapeutic agents. The polymer matrix can be designed to respond to electrical stimuli, enabling on-demand drug elution.

  • Biosensors: The conductive nature of the polymer makes it an excellent candidate for the development of sensitive and selective biosensors.[3] The surface of the polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to detect specific biological molecules.

  • Neural Interfaces: The electrical properties of the polymer are well-suited for applications in neural engineering, such as electrode coatings for neural recording and stimulation. These coatings can improve the signal-to-noise ratio and biocompatibility of neural implants.

  • Anti-corrosion Coatings: Polypyrrole films are known to provide effective corrosion protection for various metals.[2] The unique structure of this polymer may offer enhanced barrier properties and corrosion resistance.

Proposed Electropolymerization Mechanism

The electropolymerization of this compound is expected to proceed via an oxidative coupling mechanism, similar to that of pyrrole. The process is initiated by the oxidation of the monomer at the electrode surface to form radical cations. These radical cations then couple and subsequently deprotonate to form dimers, which are further oxidized and coupled to propagate the polymer chain.

Electropolymerization_Mechanism Monomer This compound Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation (-e⁻) RadicalCation->RadicalCation Dimer Dimer RadicalCation->Dimer Coupling Polymer Poly(this compound) Dimer->Polymer Propagation Experimental_Workflow Prep Prepare Electrolyte Solution (Monomer + Solvent + Supporting Electrolyte) Cell Assemble Three-Electrode Cell Prep->Cell Electro Electropolymerization (Cyclic Voltammetry or Potentiostatic) Cell->Electro Rinse Rinse Electrode with Solvent Electro->Rinse Dry Dry Polymer Film Rinse->Dry Characterize Characterize Film (SEM, FTIR, Electrochemical Tests) Dry->Characterize

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical properties and processing advantages of polymers. Among these, polypyrrole (PPy) and its derivatives are extensively studied due to their high conductivity, good environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer is a key strategy to tailor the properties of the resulting polymer for specific applications, including in the field of drug development where they can be used for drug delivery systems, biosensors, and tissue engineering scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers using 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole as the monomer. This particular derivative, with its extended conjugation and additional nitrogen-containing ring, offers potential for unique electronic and functional properties in the resulting polymer. The protocols described herein cover both chemical and electrochemical polymerization methods, which are the most common techniques for synthesizing polypyrrole-based materials.[2]

Data Presentation

The expected conductivity of polymers synthesized from substituted pyrroles can vary significantly depending on the nature of the substituent, the polymerization method, and the dopant used. While specific data for poly(this compound) is not extensively available, the following tables provide a summary of typical conductivity values for polypyrrole and some of its derivatives prepared under various conditions. This data is intended to serve as a benchmark for researchers working with the target monomer.

Table 1: Conductivity of Chemically Synthesized Polypyrrole Derivatives

MonomerOxidantDopantConductivity (S/cm)Reference
PyrroleFerric chloride (FeCl₃)Cl⁻10 - 100[3]
PyrroleAmmonium persulfate (APS)SO₄²⁻1 - 50[4]
3-DecylpyrroleFerric chloride (FeCl₃)Cl⁻0.55[5]
N-Vinylpyrrole (oxidized polymer)Ferric chloride (FeCl₃)Cl⁻10⁻³ - 10⁻¹[5]

Table 2: Conductivity of Electropolymerized Polypyrrole Films

MonomerElectrolytePotential (V vs. Ag/AgCl)Conductivity (S/cm)Reference
PyrroleLiClO₄ in Acetonitrile0.850 - 200[6]
PyrroleHCl in WaterNot specified~10[7]
Pyrrole-based Ionic LiquidNH₄PF₆ in Acetonitrile1.4Not specified[8]

Experimental Protocols

The following are detailed protocols for the synthesis of conductive polymers from this compound. These protocols are based on established methods for pyrrole and its derivatives and may require optimization for this specific monomer.

Protocol 1: Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer in powder form.[2]

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Methanol (solvent)

  • Deionized water

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or glove box (for inert atmosphere)

  • Oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in methanol in the round-bottom flask under an inert atmosphere (e.g., argon). A typical starting concentration is 0.1 M. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of ferric chloride in methanol. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 2:1 to 3:1.

  • Polymerization: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the ferric chloride solution dropwise to the stirred monomer solution over a period of 30-60 minutes. A dark precipitate of the polymer should form immediately.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours at 0-5 °C with continuous stirring to ensure complete polymerization.

  • Isolation and Washing: After the reaction is complete, collect the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the polymer powder extensively with methanol to remove any unreacted monomer and excess oxidant. Follow with several washes with deionized water until the filtrate is colorless.

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure, scanning electron microscopy (SEM) to observe the morphology, and four-point probe measurements to determine the conductivity.

Protocol 2: Electrochemical Polymerization (Electropolymerization)

This method is ideal for producing thin, uniform films of the conductive polymer directly onto an electrode surface.[2][9]

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent, HPLC grade)

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Argon or Nitrogen gas

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))

  • Schlenk line or glove box (for inert atmosphere)

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of lithium perchlorate in acetonitrile. Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 30 minutes.

  • Monomer Addition: Add the this compound monomer to the deoxygenated electrolyte solution to a final concentration of 0.1 M.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution. Ensure the setup is under an inert atmosphere.

  • Electropolymerization: The polymerization can be carried out using either potentiostatic (constant potential) or galvanostatic (constant current) methods.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes. This potential can be determined by first running a cyclic voltammogram (CV) to identify the oxidation peak of the monomer. A typical potential for pyrrole derivatives is in the range of +0.6 V to +1.2 V vs. Ag/AgCl. The polymerization time will determine the thickness of the polymer film.

    • Galvanostatic Method: Apply a constant current density (e.g., 1-10 mA/cm²) to the working electrode. The potential will rise as the polymer film grows and its resistance increases.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas or in a vacuum oven at a low temperature (e.g., 40-60 °C).

  • Characterization: The polymer film can be characterized in situ using electrochemical techniques like cyclic voltammetry to study its redox behavior. Ex situ characterization can include UV-Vis spectroscopy, atomic force microscopy (AFM) for surface topography, and conductivity measurements.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of conductive polymers from this compound.

Chemical_Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer Solution (this compound in Methanol) Polymerization Polymerization (0-5 °C, 2-4h) Monomer->Polymerization Oxidant Oxidant Solution (FeCl3 in Methanol) Oxidant->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Washing (Methanol & DI Water) Filtration->Washing Drying Drying (Vacuum Oven, 60°C) Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR SEM Scanning Electron Microscopy Drying->SEM Conductivity 4-Point Probe Measurement Drying->Conductivity

Caption: Workflow for Chemical Polymerization.

Electrochemical_Polymerization_Workflow cluster_setup Electrochemical Setup cluster_polymerization Polymerization cluster_post_synthesis Post-Synthesis cluster_characterization Characterization Electrolyte Electrolyte Solution (LiClO4 in Acetonitrile) Monomer Add Monomer (0.1 M) Electrolyte->Monomer Cell Assemble 3-Electrode Cell Monomer->Cell Potentiostat Potentiostat/Galvanostat Cell->Potentiostat Electropolymerization Electropolymerization (Potentiostatic or Galvanostatic) Potentiostat->Electropolymerization Washing Rinse Electrode (Acetonitrile) Electropolymerization->Washing Drying Drying Washing->Drying CV Cyclic Voltammetry (in situ) Drying->CV Spectroscopy UV-Vis Spectroscopy Drying->Spectroscopy AFM Atomic Force Microscopy Drying->AFM Conductivity Conductivity Measurement Drying->Conductivity Polymerization_Mechanism Monomer Monomer Radical Monomer Radical Cation Monomer->Radical - e⁻ (Oxidation) Dimer Dimer Radical Cation Radical->Dimer + Monomer Radical Polymer Propagating Polymer Chain Dimer->Polymer + n Monomers

References

Functionalization of the Dihydropyrrole Ring in 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a key heterocyclic scaffold and a well-established precursor in the biosynthesis of prodigiosin and its analogues, a family of tripyrrole pigments with potent immunosuppressive and anticancer activities.[1][2][3] The functionalization of the dihydropyrrole (also known as 1-pyrroline) ring of this molecule opens up avenues for the synthesis of a diverse library of novel compounds. These new chemical entities are of significant interest in medicinal chemistry and drug discovery for the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the chemical modification of the dihydropyrrole moiety in this compound. The protocols are based on established synthetic methodologies for 1-pyrroline systems and related heterocyclic compounds.

Key Functionalization Strategies

The dihydropyrrole ring in this compound offers three primary sites for chemical modification:

  • Nucleophilic Addition to the C=N Imine Bond: The electrophilic carbon of the imine is susceptible to attack by various nucleophiles, such as organometallic reagents, leading to the formation of C-substituted pyrrolidines.

  • α-Functionalization at the C4 Position: The methylene group adjacent to the imine can be deprotonated with a strong base to form an enamine-like intermediate, which can then react with various electrophiles.

  • Cycloaddition Reactions: The dihydropyrrole ring can participate in cycloaddition reactions, particularly [3+2] cycloadditions with suitable dipolarophiles, to construct more complex fused heterocyclic systems.

The following sections provide detailed protocols for each of these key functionalization strategies.

Experimental Protocols

Protocol 1: Nucleophilic Addition of Organometallic Reagents to the Imine Bond

This protocol describes the addition of Grignard or organolithium reagents to the C5 position of the dihydropyrrole ring. This reaction introduces a new carbon-carbon bond at the imine carbon.[4][5][6]

Reaction Scheme:

G reagents R-MgX or R-Li (Grignard or Organolithium) substrate This compound reagents->substrate 1. THF, -78 °C to rt product 2-(5-Substituted-pyrrolidin-2-yl)-1H-pyrrole substrate->product 2. H₂O or NH₄Cl (aq.)

Caption: Nucleophilic addition to the imine.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Phenylmagnesium bromide solution, n-Butyllithium solution)

  • Quenching solution (e.g., saturated aqueous ammonium chloride or water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organometallic reagent (1.1 - 1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution or water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-substituted-pyrrolidin-2-yl)-1H-pyrrole.

Quantitative Data (Representative):

EntryOrganometallic ReagentR-GroupYield (%)Reference (Analogous Systems)
1Phenylmagnesium bromidePhenyl65-85[7]
2n-Butyllithiumn-Butyl70-90[8][9]
3Methylmagnesium iodideMethyl60-80[5]
Protocol 2: α-Functionalization via Deprotonation-Alkylation

This protocol details the deprotonation of the C4 position of the dihydropyrrole ring using a strong non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile.[10]

Reaction Workflow:

G start Start deprotonation Deprotonation with LDA in THF at -78 °C start->deprotonation addition Addition of Electrophile (E+) deprotonation->addition quench Quench with sat. NH₄Cl addition->quench workup Workup and Purification quench->workup product 2-(4-Substituted-3,4-dihydro- 2H-pyrrol-5-yl)-1H-pyrrole workup->product

Caption: α-Functionalization workflow.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium solution

  • Electrophile (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Alkylation: Add the electrophile (1.2 eq.) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-substituted product.

Quantitative Data (Representative):

EntryElectrophileE-GroupYield (%)Reference (Analogous Systems)
1IodomethaneMethyl50-70[11]
2Benzyl bromideBenzyl55-75[11]
3Acetyl chlorideAcetyl40-60[10]
Protocol 3: [3+2] Cycloaddition with Dipolarophiles

This protocol describes a 1,3-dipolar cycloaddition reaction where the dihydropyrrole can act as the 2π component in a reaction with an in situ generated azomethine ylide (a 1,3-dipole). This leads to the formation of a fused pyrrolizidine ring system.[12][13][14]

Signaling Pathway Analogy:

G cluster_0 Ylide Generation cluster_1 Cycloaddition Amine Amine (e.g., Sarcosine) Ylide Azomethine Ylide (1,3-Dipole) Amine->Ylide Heat, Toluene Aldehyde Aldehyde (e.g., Paraformaldehyde) Aldehyde->Ylide Heat, Toluene Dihydropyrrole This compound (Dipolarophile) Ylide->Dihydropyrrole [3+2] Cycloaddition Product Fused Pyrrolizidine Product Dihydropyrrole->Product

Caption: [3+2] Cycloaddition pathway.

Materials:

  • This compound

  • An amino acid (e.g., Sarcosine)

  • An aldehyde (e.g., Paraformaldehyde)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), sarcosine (1.2 eq.), and paraformaldehyde (1.5 eq.) in anhydrous toluene.

  • Heat the mixture to reflux and stir for 12-24 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fused pyrrolizidine derivative.

Quantitative Data (Representative):

EntryDipolarophileDipole SourceYield (%)Reference (Analogous Systems)
1N-PhenylmaleimideIsatin + Sarcosine75-90[15]
2Dimethyl acetylenedicarboxylateGlycine ester + Aldehyde60-80[14]
3AcrylonitrileQuinolinium salt (ylide precursor)70-85[12]

Conclusion

The functionalization of the dihydropyrrole ring of this compound provides a versatile platform for the synthesis of novel and structurally diverse heterocyclic compounds. The protocols outlined above for nucleophilic addition, α-functionalization, and cycloaddition reactions serve as a foundation for the exploration of new chemical space in the development of potential therapeutic agents and other advanced materials. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a bidentate N,N'-donor ligand with a structure that combines a pyrrole ring with a 2-pyrroline moiety. This unique hybrid structure offers a versatile platform for the design of novel coordination complexes. The pyrrole ring provides a soft, π-rich coordination site, while the 2-pyrroline ring introduces a more rigid, imine-like nitrogen donor. This combination of electronic and steric properties makes it an attractive ligand for stabilizing a variety of metal ions and for applications in catalysis, materials science, and medicinal chemistry. Due to the limited direct literature on this specific ligand, this document provides protocols and data inferred from closely related bis(pyrrole-imine) and pyrroline-containing ligand systems.

Synthesis of the Ligand

The synthesis of this compound can be approached through the condensation of a suitable pyrrole precursor with a protected pyrrolidinone, followed by reduction and cyclization. A plausible synthetic route is outlined below, based on established methods for the synthesis of related pyrroline derivatives.[1][2]

Proposed Synthetic Protocol

A potential synthetic pathway for this compound is a multi-step process. This process begins with the acylation of a pyrrole, followed by a series of reactions to form the dihydro-2H-pyrrole ring.

Synthesis_Protocol cluster_0 Step 1: Acylation of Pyrrole cluster_1 Step 2: Intramolecular Cyclization Pyrrole Pyrrole FriedelCrafts Friedel-Crafts Acylation (e.g., AlCl3) Pyrrole->FriedelCrafts AcylatingAgent 4-Chlorobutyryl chloride AcylatingAgent->FriedelCrafts Intermediate1 2-(4-Chlorobutanoyl)-1H-pyrrole FriedelCrafts->Intermediate1 Base Strong Base (e.g., NaH) Intermediate1->Base Deprotonation of Pyrrole N-H Ligand This compound Base->Ligand Intramolecular Nucleophilic Substitution

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Acylation of Pyrrole: To a solution of pyrrole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture to 0 °C. Add 4-chlorobutyryl chloride dropwise while maintaining the temperature. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting 2-(4-chlorobutanoyl)-1H-pyrrole by column chromatography.

  • Intramolecular Cyclization: To a solution of 2-(4-chlorobutanoyl)-1H-pyrrole in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Purify the final product, this compound, by column chromatography or distillation.

Coordination Chemistry

The this compound ligand is expected to coordinate to metal ions in a bidentate fashion through the nitrogen atoms of the pyrrole and the 2-pyrroline rings, forming a stable five-membered chelate ring. The deprotonated pyrrole nitrogen can form a strong covalent bond with the metal center, while the imine-like nitrogen of the pyrroline ring acts as a neutral donor. This coordination mode is similar to that observed for related bis(pyrrole-imine) ligands.[3][4]

General Protocol for Metal Complex Synthesis

The synthesis of metal complexes with this ligand can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complex_Synthesis Ligand This compound Reaction Reaction in Solvent (e.g., THF, CH3CN, EtOH) Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2, M(OAc)2) M = Transition Metal MetalSalt->Reaction Complex Metal Complex [M(L)n]Xm Reaction->Complex Catalytic_Cycle M(L)n Active Catalyst [M(L)n] Oxidative_Addition Oxidative Addition (R-X) M(L)n->Oxidative_Addition Intermediate_1 [M(L)n(R)(X)] Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation (R'-M') Intermediate_1->Transmetalation Intermediate_2 [M(L)n(R)(R')] Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->M(L)n Product Product (R-R') Reductive_Elimination->Product

References

Application Notes and Protocols for the Analytical Detection of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a heterocyclic compound of interest in pharmaceutical and chemical research. It serves as a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and neurological agents.[1] Accurate and robust analytical methods are crucial for its detection, quantification, and characterization in various matrices, from synthetic reaction mixtures to biological samples.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methods Overview

A summary of the primary analytical techniques for this compound is presented below.

Technique Purpose Sample Type Key Advantages
HPLC-UV Quantification, Purity AssessmentReaction mixtures, Purified samplesRobust, Widely available, Good for purity checks
LC-MS/MS High-sensitivity quantificationBiological matrices (plasma, tissue)High specificity and sensitivity, Suitable for complex samples
GC-MS Identification, QuantificationVolatile sample matricesExcellent separation for volatile compounds, Structural information from fragmentation
NMR Structural Elucidation, PurityPurified samplesDefinitive structural confirmation, Non-destructive

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is a standard method for the quantification and purity assessment of this compound. The following protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • For reaction mixtures: Dilute an aliquot of the reaction mixture in the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter.

  • For purified samples: Accurately weigh and dissolve the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

2. HPLC Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Gradient elution may be required for complex samples.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 225 nm

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)
Parameter Value
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Retention Time ~ 4.5 min (Isocratic)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, this method can provide both quantitative data and structural confirmation through mass spectral fragmentation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If the compound is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization may be considered to improve volatility and thermal stability, although it is not always necessary for pyrrole derivatives.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 400 m/z

3. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • The mass spectrum will show a molecular ion peak and characteristic fragment ions. The fragmentation pathways of 2-substituted pyrrole derivatives are influenced by the side-chain substituents.[2]

  • For quantification, use a selected ion monitoring (SIM) mode for higher sensitivity.

Mass Spectrometry Data (Predicted)
Ion Type m/z (Predicted) Description
Molecular Ion [M]+• 134Molecular weight of the compound
Fragment 1 105Loss of an ethyl group from the dihydro-pyrrole ring
Fragment 2 80Pyrrole ring fragment
Fragment 3 67Pyrrolinium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H NMR.

  • 2D NMR: For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted NMR Data

The following table summarizes the predicted chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm)
NH (pyrrole)~8.0 (broad s)
CH (pyrrole, α to NH)~6.8 (t)
CH (pyrrole, β to NH)~6.2 (t)
CH₂ (dihydro-pyrrole)~3.0 (t)
CH₂ (dihydro-pyrrole)~2.6 (m)
NH (dihydro-pyrrole)~4.5 (broad s)

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample (Reaction Mixture or Biological Matrix) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV / LC-MS Filtration->HPLC Liquid Samples GCMS GC-MS Filtration->GCMS Volatile Samples NMR NMR Filtration->NMR Purified Samples Quant Quantification HPLC->Quant Ident Identification HPLC->Ident GCMS->Quant GCMS->Ident Struct Structural Elucidation NMR->Struct

Caption: General experimental workflow for the analysis of this compound.

Generic Kinase Inhibitor Signaling Pathway

Given that this compound is explored as a potential intermediate for kinase inhibitors, the following diagram illustrates a generic kinase signaling pathway that such a compound might target.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription Transcription Factor Kinase3->Transcription Activates Inhibitor 2-(3,4-Dihydro-2H-pyrrol-5-yl) -1H-pyrrole Derivative Inhibitor->Kinase2 Inhibits Response Cellular Response (Proliferation, Survival) Transcription->Response Leads to

Caption: A representative kinase signaling pathway potentially targeted by derivatives of the title compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a key heterocyclic scaffold found in various biologically active compounds and is a valuable building block in medicinal chemistry and drug development.[1] Its synthesis on a large scale requires a robust, efficient, and reproducible methodology. These application notes provide a detailed two-step protocol for the scale-up synthesis of this target molecule, commencing with the Friedel-Crafts acylation of pyrrole followed by a reductive amination and cyclization. The presented protocols are designed to be scalable and utilize readily available starting materials.

The synthetic strategy involves two key transformations:

  • Friedel-Crafts Acylation: The reaction of pyrrole with succinic anhydride in the presence of a Lewis acid catalyst to yield the intermediate, 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid.[2][3]

  • Reductive Amination and Cyclization: The intramolecular condensation of the γ-keto acid with an ammonia source, followed by in-situ reduction of the resulting cyclic imine to afford the final product, this compound.[4][5][6]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1PyrroleSuccinic AnhydrideAluminum Chloride (AlCl₃)1,2-Dichloroethane0 to RT44-oxo-4-(1H-pyrrol-2-yl)butanoic acid75-85
24-oxo-4-(1H-pyrrol-2-yl)butanoic acidAmmonium AcetateSodium Cyanoborohydride (NaBH₃CN)MethanolRT24This compound65-75

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid

This protocol details the Friedel-Crafts acylation of pyrrole with succinic anhydride.

Materials:

  • Pyrrole

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Hydrochloric Acid (1 M)

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask (appropriate for scale)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Pyrrole Addition: Dissolve pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound

This protocol outlines the reductive amination and cyclization of 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid.

Materials:

  • 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid

  • Ammonium Acetate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

  • pH Adjustment: Stir the mixture until all solids are dissolved. Adjust the pH of the solution to approximately 6-7 using glacial acetic acid if necessary.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add a saturated aqueous solution of sodium bicarbonate to the residue and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Signaling Pathways and Experimental Workflows

Scale_Up_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination & Cyclization Pyrrole Pyrrole Reaction1 Friedel-Crafts Acylation (AlCl₃, 1,2-Dichloroethane, 0°C to RT) Pyrrole->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Intermediate 4-oxo-4-(1H-pyrrol-2-yl)butanoic acid Reaction2 Reductive Amination (Methanol, RT) Intermediate->Reaction2 Workup1->Intermediate AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction2 ReducingAgent Sodium Cyanoborohydride ReducingAgent->Reaction2 Workup2 Aqueous Work-up & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Synthetic workflow for the scale-up synthesis.

Logical Relationships in the Synthesis

Logical_Relationships Start Starting Materials (Pyrrole, Succinic Anhydride) Step1 Step 1: C-C Bond Formation (Friedel-Crafts Acylation) Start->Step1 Electrophilic Aromatic Substitution Intermediate Key Intermediate (γ-Keto Acid) Step1->Intermediate Formation of Keto-Acid Step2 Step 2: C-N Bond Formation & Cyclization (Reductive Amination) Intermediate->Step2 Intramolecular Cyclization Final Target Molecule (Dihydropyrrole-Pyrrole) Step2->Final Formation of Heterocycle

Caption: Logical progression of the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a convergent synthesis approach. This typically includes the synthesis of two key intermediates, pyrrole-2-carbaldehyde and a suitable 1-pyrroline precursor, followed by their condensation. This method is analogous to synthetic strategies used for related bipyrrolic compounds like prodigiosin.[1][2][3][4][5]

Q2: How can I synthesize the pyrrole-2-carbaldehyde precursor?

Pyrrole-2-carbaldehyde is readily synthesized via the Vilsmeier-Haack formylation of pyrrole.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]

Q3: What are the key challenges in the Vilsmeier-Haack formylation of pyrrole?

The primary challenges include controlling the reaction's exothermicity, preventing the formation of poly-formylated byproducts, and managing the steric and electronic effects of any substituents on the pyrrole ring.[9][10] Careful control of temperature and stoichiometry is crucial for maximizing the yield of the desired mono-formylated product.

Q4: How can I prepare the 1-pyrroline precursor for the condensation step?

A common method for synthesizing 1-pyrrolines is through the intramolecular cyclization of amino alcohols.[11][12] Another approach involves the reduction of pyrrole to pyrroline.[13] For the condensation with pyrrole-2-carbaldehyde, a 1-pyrroline with an activated methylene group adjacent to the imine is desirable.

Q5: What conditions are optimal for the condensation of pyrrole-2-carbaldehyde with the 1-pyrroline precursor?

The condensation is typically acid-catalyzed. The choice of acid and solvent is critical to promote the reaction while minimizing side reactions. Protic acids like hydrochloric acid or Lewis acids can be employed. The reaction progress should be monitored carefully to prevent degradation of the product.

Troubleshooting Guides

Issue 1: Low Yield of Pyrrole-2-carbaldehyde in Vilsmeier-Haack Reaction
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the Vilsmeier reagent is freshly prepared and used in slight excess.- Increase the reaction time or temperature moderately. Monitor by TLC.
Formation of byproducts - Maintain a low reaction temperature (0-10 °C) during the addition of pyrrole to the Vilsmeier reagent to minimize side reactions.- Use a less reactive formylating agent if over-reaction is an issue.
Degradation of starting material or product - Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.- Work up the reaction promptly upon completion to avoid product degradation in the acidic medium.
Issue 2: Inefficient Condensation and/or Low Yield of the Final Product
Possible Cause Troubleshooting Steps
Low reactivity of precursors - Ensure the 1-pyrroline precursor has an appropriately activated site for condensation.- Use a stronger acid catalyst, but monitor for potential degradation.
Side reactions - Optimize the reaction temperature; elevated temperatures can lead to polymerization or decomposition.- Consider a two-step process: formation of an intermediate followed by cyclization/dehydration under different conditions.
Product instability - The final product may be sensitive to strong acids or prolonged heating. Neutralize the reaction mixture promptly after completion.- Use a milder catalyst or shorter reaction times.
Purification difficulties - The product may be prone to decomposition on silica gel. Consider alternative purification methods like crystallization or distillation under reduced pressure.

Data Presentation

Table 1: Representative Yields for Vilsmeier-Haack Formylation of Pyrroles

Pyrrole DerivativeReagentsConditionsYield (%)Reference
1-PhenylpyrrolePOCl₃, DMF-93[9]
PyrrolePOCl₃, DMFEtherHigh[8]
1-Substituted PyrrolesPOCl₃, DMFVariedVaried[10]

Table 2: Representative Yields for 1-Pyrroline Synthesis

Starting MaterialMethodYield (%)Reference
PyrroleReduction with Zn/HCl56[13]
AminoalkenesIntramolecular oxidative aminationExcellent[14]
Aryl cyclopropyl ketonesMulti-step conversion-[15]

Experimental Protocols

Protocol 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve pyrrole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve pyrrole-2-carbaldehyde and an equimolar amount of a suitable 1-pyrroline precursor (e.g., 2-methyl-1-pyrroline) in a suitable solvent such as ethanol or dichloromethane.

  • Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or crystallization to obtain the target compound.

Mandatory Visualization

experimental_workflow cluster_pyrrole_aldehyde Synthesis of Pyrrole-2-carbaldehyde cluster_pyrroline Synthesis of 1-Pyrroline Precursor cluster_condensation Condensation pyrrole Pyrrole vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) pyrrole->vilsmeier aldehyde Pyrrole-2-carbaldehyde vilsmeier->aldehyde condensation Acid-Catalyzed Condensation aldehyde->condensation amino_alcohol Amino Alcohol cyclization Intramolecular Cyclization amino_alcohol->cyclization pyrroline 1-Pyrroline Derivative cyclization->pyrroline pyrroline->condensation final_product 2-(3,4-Dihydro-2H-pyrrol-5-yl) -1H-pyrrole condensation->final_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_guide cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Formation start Low Yield in Synthesis check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions byproducts Significant Byproducts Observed? start->byproducts temp Incorrect Temperature? check_conditions->temp time Insufficient Reaction Time? check_conditions->time solvent Inappropriate Solvent? check_conditions->solvent catalyst Catalyst Issue? check_conditions->catalyst temp_sol Optimize Temperature temp->temp_sol time_sol Increase Time/ Monitor by TLC time->time_sol solvent_sol Screen Solvents solvent->solvent_sol catalyst_sol Change Catalyst/ Adjust Loading catalyst->catalyst_sol byproducts_yes Yes byproducts->byproducts_yes byproducts_no No byproducts->byproducts_no analyze_byproducts Identify Byproducts (NMR, MS) byproducts_yes->analyze_byproducts byproducts_no->check_conditions adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry change_catalyst Modify Catalyst analyze_byproducts->change_catalyst

References

Technical Support Center: Purification of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole from common reaction byproducts.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is a dark, tarry material that is difficult to handle. What causes this and how can I fix it?

A1: The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high reaction temperatures or highly acidic conditions.[1] To prevent this, consider lowering the reaction temperature and using a milder acid catalyst or neutral reaction conditions. If you have already obtained a tarry product, purification will be challenging. Attempt to dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a plug of silica gel to remove the baseline polymeric material before attempting further purification like column chromatography.

Q2: My yield is very low after purification by column chromatography. What are the common reasons for this?

A2: Low recovery from silica gel column chromatography can be due to several factors:

  • Product Instability: Pyrrole compounds can be sensitive and may degrade on silica gel, especially if the silica is slightly acidic or if the chromatography run is too long. You can neutralize the silica gel by pre-treating it with a base like triethylamine mixed in the eluent system.

  • Irreversible Adsorption: Highly polar or functionalized pyrroles might bind too strongly to the silica gel.

  • Inappropriate Solvent System: An incorrect eluent may not effectively move the product off the column, leading to streaking and poor separation. Always develop a good solvent system using Thin Layer Chromatography (TLC) before running the column.

Q3: After purification, my product is still colored (e.g., yellow or brown). What causes this discoloration?

A3: Pyrroles are known to be sensitive to air and light, and discoloration often results from oxidation.[2] The product may darken readily upon exposure to air.[2] To minimize this, perform purification steps, especially solvent removal and storage, under an inert atmosphere (e.g., nitrogen or argon) and store the final product in a dark, cold environment.

Q4: I'm having trouble separating my target compound from a very similar byproduct. What is the best approach?

A4: When dealing with byproducts of similar polarity, standard column chromatography may not be sufficient. Consider these advanced techniques:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution for difficult separations.

  • Crystallization: If your product is a solid, careful recrystallization from a well-chosen solvent system can be highly effective in excluding impurities and may yield a product of very high purity.[1]

  • Chemical Treatment: If the impurity has a different reactive functional group, you may be able to selectively convert it into a more easily separable compound. For example, if you have basic impurities like unreacted amines, an acid wash can convert them into water-soluble salts that can be extracted.[3][4]

Q5: Water is a persistent contaminant in my final product. How can I remove it effectively?

A5: Water can be difficult to remove, sometimes forming an azeotrope with the pyrrole product.[3] Standard methods include:

  • Drying Agents: Dry the organic solution of your product with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

  • Azeotropic Distillation: If you have a significant amount of product, distilling it with a solvent that forms a low-boiling azeotrope with water (like toluene) can be effective.

  • High Vacuum: Placing the purified product under a high vacuum for several hours can remove residual water and volatile solvents.

Comparison of Purification Methods

The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Purification MethodTypical PurityCommon Byproducts RemovedAdvantagesDisadvantages
Column Chromatography >95%Starting materials, less/more polar byproducts.Highly versatile for a wide range of compounds; good for difficult separations.[1]Can be time-consuming; potential for product degradation on silica; yield loss.[1]
Recrystallization >99%Soluble impurities, minor byproducts.Can yield very high-purity crystalline solids; cost-effective.[1]Only applicable to solid compounds; requires finding a suitable solvent system; can result in significant material loss.
Distillation (Reduced Pressure) >98%Non-volatile impurities, high-boiling byproducts.Excellent for purifying liquids; reduces the risk of thermal degradation compared to atmospheric distillation.[3][5]Only for thermally stable, volatile compounds; requires specialized equipment.
Acid/Base Extraction VariableBasic or acidic impurities (e.g., amines, carboxylic acids).Simple, fast, and effective for removing specific types of impurities before final purification.[3]Not a standalone method; only removes impurities with acidic/basic properties.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general method for purifying pyrrole derivatives.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show clear separation of your target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4. A common starting point for N-heterocycles is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica for every 1 g of crude product).

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes or vials. Monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Acid Wash and Extraction

This protocol is effective for removing basic impurities, such as unreacted amines, from the crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

    • Allow the layers to separate. The protonated basic impurities will move into the aqueous layer.

    • Drain the lower aqueous layer and discard it. Repeat the acid wash one or two more times to ensure complete removal of basic byproducts.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the product, now free of basic impurities. This product may require further purification by chromatography or distillation.

Visual Guides

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR) issue_tar Dark, Tarry Material? start->issue_tar issue_low_yield Low Yield After Column? start->issue_low_yield issue_impure Product Impure? start->issue_impure issue_colored Final Product Colored? start->issue_colored issue_tar->issue_low_yield No sol_tar Cause: Polymerization - Lower reaction temperature - Use milder catalyst issue_tar->sol_tar Yes issue_low_yield->issue_impure No sol_yield Possible Causes: - Product degraded on silica - Wrong eluent - Irreversible adsorption issue_low_yield->sol_yield Yes issue_impure->issue_colored No sol_impure Solution: - Optimize TLC/eluent - Try recrystallization - Use acid/base wash first issue_impure->sol_impure Yes sol_colored Cause: Oxidation - Purify under inert gas - Store cold, dark, & inert issue_colored->sol_colored Yes end_node Pure Product issue_colored->end_node No end_node2 Re-evaluate Synthesis sol_tar->end_node2 sol_yield->end_node2 sol_impure->start Re-purify sol_colored->end_node

Caption: A workflow for troubleshooting common issues in pyrrole purification.

AcidWashPrinciple start Crude Mixture in Organic Solvent - Target Compound (Neutral) - Basic Byproduct (e.g., Amine) - Other Byproducts process 1. Add Aqueous Acid (e.g., 1M HCl) 2. Shake in Separatory Funnel 3. Allow Layers to Separate start->process final_step Separate Layers process->final_step organic_layer Organic Layer - Target Compound - Other Neutral Byproducts result Organic layer is now free of basic impurities and ready for drying and concentration. organic_layer->result aqueous_layer Aqueous Layer - Basic Byproduct (as Salt, R-NH3+Cl-) (Water Soluble) final_step->organic_layer Top/Bottom Layer final_step->aqueous_layer Bottom/Top Layer

Caption: The principle of purification via acid wash extraction.

References

Technical Support Center: Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and practical approach involves a two-step synthesis. The first step is the formylation of pyrrole to produce pyrrole-2-carbaldehyde, typically achieved through a Vilsmeier-Haack reaction. The subsequent step involves the condensation of pyrrole-2-carbaldehyde with a suitable primary amine, such as ethylenediamine, followed by an intramolecular cyclization and dehydration to form the desired this compound, also known as 2-(pyrrol-2-yl)-1-pyrroline.

Q2: What are the main challenges and potential side reactions in the Vilsmeier-Haack formylation of pyrrole?

The Vilsmeier-Haack reaction is generally efficient for the formylation of electron-rich heterocycles like pyrrole. However, several issues can arise:

  • Formation of 3-formylpyrrole: While formylation predominantly occurs at the 2-position, the formation of the 3-formylpyrrole isomer is a possible side reaction. The ratio of these isomers can be influenced by reaction conditions.

  • Di-formylation: Under forcing conditions, di-formylation of the pyrrole ring can occur, leading to the formation of pyrrole-2,5-dicarbaldehyde.

  • Polymerization/Decomposition: Pyrrole and its derivatives can be sensitive to strongly acidic conditions and elevated temperatures, which can lead to the formation of dark, tarry polymerization byproducts. Insufficient neutralization of the acidic reaction mixture during workup is a common cause of low yields and product discoloration.

Q3: What are the expected side reactions during the condensation and cyclization step to form the dihydropyrrole ring?

The condensation of pyrrole-2-carbaldehyde with a primary amine to form the pyrroline ring can be accompanied by several side reactions:

  • Incomplete Cyclization: The initial condensation reaction forms a Schiff base (imine) intermediate. Incomplete intramolecular cyclization of this intermediate will result in its persistence in the final product mixture.

  • Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis back to the starting aldehyde and amine, especially in the presence of water. This can lead to reduced yields.

  • Polymerization: The product, this compound, and its precursors can be unstable and prone to polymerization, particularly under acidic conditions or upon prolonged heating. This is a known issue with similar compounds like 2-acetyl-1-pyrroline.[1]

  • Oxidation: The dihydropyrrole ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrole species or other degradation products.

Troubleshooting Guides

Vilsmeier-Haack Formylation of Pyrrole
Issue Potential Cause Troubleshooting Steps
Low yield of pyrrole-2-carbaldehyde Incomplete reaction.Ensure the Vilsmeier reagent is freshly prepared. Increase the reaction time or temperature moderately.
Decomposition of product during workup.Ensure rapid and efficient neutralization of the acidic reaction mixture with a suitable base (e.g., sodium acetate, sodium carbonate). Avoid excessive heat during workup.
Formation of a dark, tarry mixture Polymerization of pyrrole or the product.Maintain strict temperature control during the reaction. Use purified pyrrole. Ensure efficient stirring.
Insufficient neutralization.Use a sufficient amount of base during workup to neutralize all acidic species.
Presence of 3-formylpyrrole isomer Reaction conditions favoring the 3-isomer.Optimize reaction temperature and the stoichiometry of the Vilsmeier reagent. Lower temperatures generally favor 2-substitution.
Presence of di-formylated byproduct Excess Vilsmeier reagent or harsh conditions.Use a stoichiometric amount of the Vilsmeier reagent. Avoid prolonged reaction times at high temperatures.
Condensation and Cyclization to this compound
Issue Potential Cause Troubleshooting Steps
Low yield of the final product Incomplete condensation or cyclization.Optimize the reaction solvent and temperature. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation and cyclization.
Hydrolysis of the imine intermediate.Ensure anhydrous reaction conditions. Use dry solvents and reagents.
Product is a complex mixture Multiple side reactions occurring.Lower the reaction temperature. Use a milder catalyst if applicable. Optimize the stoichiometry of the reactants.
Formation of a polymeric residue Instability of the product.[1]Minimize reaction time and temperature. Purify the product promptly after the reaction. Consider storing the purified product under an inert atmosphere at low temperatures.
Presence of unreacted pyrrole-2-carbaldehyde Inefficient condensation.Use a slight excess of the amine component. Ensure adequate reaction time.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is a two-step process.

Step 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

This procedure is adapted from a reliable source for the formylation of pyrrole.

  • Materials: Pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane, Sodium acetate, Diethyl ether, Anhydrous sodium sulfate.

  • Procedure:

    • In a flask equipped with a stirrer, dropping funnel, and condenser, cool DMF in an ice bath.

    • Slowly add an equimolar amount of POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

    • Dilute the Vilsmeier reagent with a suitable solvent like dichloromethane.

    • Slowly add a solution of pyrrole in the same solvent to the Vilsmeier reagent, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature.

    • Upon completion, carefully quench the reaction by adding a solution of sodium acetate in water to neutralize the acid.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pyrrole-2-carbaldehyde.

    • Purify the crude product by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

This is a general procedure for the condensation and cyclization step.

  • Materials: Pyrrole-2-carbaldehyde, Ethylenediamine (or a suitable primary amine), Anhydrous solvent (e.g., toluene or ethanol), Acid catalyst (optional, e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve pyrrole-2-carbaldehyde in an anhydrous solvent in a flask equipped with a stirrer and a reflux condenser (and a Dean-Stark trap if using toluene).

    • Add an equimolar amount of ethylenediamine to the solution.

    • If desired, add a catalytic amount of an acid catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel. Due to the potential instability of the product, purification should be carried out promptly and at low temperatures if possible.

Visualizations

Synthesis_Workflow Pyrrole Pyrrole Pyrrole_2_carbaldehyde Pyrrole-2-carbaldehyde Pyrrole->Pyrrole_2_carbaldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Target_Molecule This compound Pyrrole_2_carbaldehyde->Target_Molecule Condensation & Cyclization Ethylenediamine Ethylenediamine

Synthetic workflow for this compound.

Side_Reactions_Vilsmeier Start Pyrrole + Vilsmeier Reagent Desired_Product Pyrrole-2-carbaldehyde Start->Desired_Product Main Reaction Side_Product_1 3-Formylpyrrole Start->Side_Product_1 Isomerization Side_Product_2 Pyrrole-2,5-dicarbaldehyde Start->Side_Product_2 Over-reaction Side_Product_3 Polymeric Byproducts Start->Side_Product_3 Decomposition

Potential side reactions in the Vilsmeier-Haack formylation of pyrrole.

Side_Reactions_Condensation Start Pyrrole-2-carbaldehyde + Ethylenediamine Intermediate Schiff Base (Imine) Intermediate Start->Intermediate Condensation Intermediate->Start Hydrolysis Desired_Product This compound Intermediate->Desired_Product Intramolecular Cyclization Side_Product_2 Polymeric Byproducts Desired_Product->Side_Product_2 Polymerization Side_Product_3 Oxidized Products Desired_Product->Side_Product_3 Oxidation Side_Product_1 Unreacted Starting Materials (Hydrolysis)

Potential side reactions in the condensation and cyclization step.

References

Technical Support Center: Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a key precursor in the synthesis of prodigiosin and its analogues. The primary synthetic route addressed is the Rapoport modification of the Vilsmeier-Haack reaction, involving the condensation of pyrrole with 2-pyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most widely employed method is a modification of the Vilsmeier-Haack reaction, often referred to as the Rapoport bipyrrole synthesis. This reaction involves the activation of 2-pyrrolidinone with a Vilsmeier reagent precursor, typically phosphorus oxychloride (POCl₃), followed by condensation with pyrrole.

Q2: What is the Vilsmeier reagent and how is it formed in this synthesis?

The Vilsmeier reagent is an electrophilic iminium salt. In this specific synthesis, it is formed in situ from the reaction of 2-pyrrolidinone with phosphorus oxychloride. The resulting chloroiminium salt is the reactive species that is attacked by the electron-rich pyrrole ring.

Q3: What are the main safety precautions to consider during this synthesis?

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction is also exothermic and should be performed with careful temperature control, especially during the addition of POCl₃.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup can decompose the Vilsmeier reagent.1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity reagents.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
3. Side Reactions: Polymerization of pyrrole or the product can occur under harsh acidic conditions.3. Maintain strict temperature control, especially during the addition of POCl₃. Consider using a less reactive Vilsmeier reagent precursor or optimizing the stoichiometry of the reagents.
4. Product Loss During Work-up: The product may have some water solubility, leading to losses during aqueous extraction.4. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product before extraction. Use a continuous liquid-liquid extractor for improved recovery if necessary.
Formation of a Dark, Tarry Mixture 1. Overheating: The reaction is exothermic, and excessive heat can lead to the polymerization of pyrrole.1. Add POCl₃ dropwise at a low temperature (e.g., 0-5 °C) with efficient stirring. Use an ice bath to maintain the temperature throughout the addition.
2. Excessive Acidity: High concentrations of the Vilsmeier reagent can promote side reactions.2. Optimize the stoichiometry of POCl₃. A slight excess is often sufficient.
3. Impure Reagents: Impurities in pyrrole or 2-pyrrolidinone can lead to undesired side reactions.3. Use freshly distilled pyrrole and high-purity 2-pyrrolidinone.
Multiple Spots on TLC (Impure Product) 1. Formation of Poly-substituted Products: If an excess of the Vilsmeier reagent is used, further reaction with the product can occur.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.0-1.2 equivalents relative to 2-pyrrolidinone).
2. Unreacted Starting Materials: Incomplete reaction.2. As mentioned above, extend the reaction time or cautiously increase the temperature.
3. Formation of Oxidized Byproducts: The product can be sensitive to air, especially during purification.3. Work up the reaction and perform purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the purified product under an inert atmosphere and protect it from light.
Difficulty in Product Purification 1. Co-elution of Impurities: Similar polarity of the product and byproducts can make chromatographic separation challenging.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
2. Product Instability on Silica Gel: The product may be acid-sensitive and can decompose on standard silica gel.2. Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) for column chromatography.

Experimental Protocols

Key Experiment: Synthesis of this compound via Rapoport's Method

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (if used as a solvent) and 2-pyrrolidinone (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Condensation: Dissolve freshly distilled pyrrole (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, often using a gradient of hexane and ethyl acetate.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_legend Legend start Reaction Start check_yield Low or No Yield? start->check_yield tarry_mixture Dark, Tarry Mixture? check_yield->tarry_mixture No inactive_reagent Check Reagent/Solvent Anhydrousness Use Fresh Reagents check_yield->inactive_reagent Yes multiple_spots Multiple Spots on TLC? tarry_mixture->multiple_spots No overheating Control Temperature During POCl3 Addition (0-5 °C) tarry_mixture->overheating Yes purification_issue Purification Difficulty? multiple_spots->purification_issue No stoichiometry Optimize Reagent Stoichiometry (esp. POCl3) multiple_spots->stoichiometry Yes success Successful Synthesis purification_issue->success No optimize_chromatography Optimize Chromatography Solvent System Consider Gradient Elution purification_issue->optimize_chromatography Yes incomplete_reaction Increase Reaction Time/Temperature Monitor by TLC inactive_reagent->incomplete_reaction workup_loss Saturate Aqueous Layer with Salt Optimize Extraction incomplete_reaction->workup_loss workup_loss->start Retry impure_reagents Use Purified/Distilled Starting Materials overheating->impure_reagents impure_reagents->start Retry air_sensitivity Work-up/Purify Under Inert Atmosphere stoichiometry->air_sensitivity air_sensitivity->start Retry deactivate_silica Use Deactivated Silica Gel (e.g., with Triethylamine) optimize_chromatography->deactivate_silica deactivate_silica->success start_node Process Step decision_node Problem? solution_node_blue Suggested Solution solution_node_red Critical Control Point end_node Outcome

Caption: Troubleshooting workflow for the synthesis of this compound.

catalyst selection for the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible synthetic approach involves a two-step process:

  • Friedel-Crafts Acylation of Pyrrole: A protected pyrrole is first acylated with a suitable 4-aminobutyric acid derivative to introduce the required carbon skeleton. N-protection of the pyrrole is crucial to prevent N-acylation and polymerization.

  • Deprotection and Intramolecular Cyclization: The protecting groups on both the pyrrole nitrogen and the amino group of the side chain are removed, followed by an acid-catalyzed intramolecular cyclization of the resulting γ-aminoketone to form the dihydropyrrole ring.

Q2: Why is N-protection of pyrrole necessary during the Friedel-Crafts acylation step?

The pyrrole nitrogen is nucleophilic and can compete with the carbon atoms of the ring for the acylating agent, leading to undesired N-acylation. Additionally, the high reactivity of the pyrrole ring makes it susceptible to polymerization under the strongly acidic conditions of the Friedel-Crafts reaction. An electron-withdrawing or bulky protecting group on the nitrogen mitigates these side reactions and helps direct the acylation to the desired carbon position.

Q3: What type of catalysts are suitable for the intramolecular cyclization of the γ-aminoketone intermediate?

The intramolecular cyclization to form the dihydropyrrole ring is an imine formation reaction, which is typically catalyzed by acids. Weak acids such as acetic acid are often sufficient. For less reactive substrates, stronger acids like methanesulfonic acid can be employed. The reaction is an equilibrium process, and the removal of water, for instance by using a Dean-Stark apparatus, can drive it to completion.

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of N-Protected Pyrrole
Problem Possible Cause Suggested Solution
Low or no yield of acylated product Deactivated pyrrole substrate: The N-protecting group is too strongly electron-withdrawing.Use a milder N-protecting group. Increase the reaction temperature or use a more reactive acylating agent (acyl chloride instead of anhydride).
Insufficiently reactive acylating agent: The acylating agent is not electrophilic enough.Switch from a carboxylic acid anhydride to a more reactive acyl chloride.
Pyrrole polymerization: The reaction conditions are too harsh, leading to the formation of a dark, tarry mixture.[1]Add the Lewis acid at a low temperature (e.g., 0 °C or below). Use a milder Lewis acid. Ensure the reaction is conducted under an inert atmosphere.
Formation of N-acylated product Incomplete N-protection or deprotection during the reaction: The protecting group is not stable under the reaction conditions.Choose a more robust N-protecting group. Ensure anhydrous conditions to prevent the hydrolysis of the protecting group.
Incorrect regioselectivity (e.g., C3-acylation instead of C2) Nature of the N-substituent: Bulky or electron-withdrawing N-substituents can favor C3 acylation.[1]To favor C2-acylation, use a less bulky N-protecting group or an N-alkylated pyrrole. An organocatalytic method using DBN is highly selective for C2-acylation of N-alkyl pyrroles.[2]
Choice of Lewis acid and solvent: The combination of Lewis acid and solvent can significantly influence regioselectivity.[1][3]For N-p-toluenesulfonylpyrrole, a strong Lewis acid like AlCl₃ in dichloromethane favors the 3-acyl product, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to give the 2-acyl isomer.[1][3]
Diacylation of the pyrrole ring Excess acylating agent or harsh reaction conditions: The mono-acylated product can undergo a second acylation.[1]Use a stoichiometric amount or only a slight excess of the acylating agent. Maintain a low reaction temperature and monitor the reaction progress closely by TLC.
Part 2: Intramolecular Cyclization of γ-Aminoketone
Problem Possible Cause Suggested Solution
Incomplete cyclization Insufficient acid catalysis: The catalyst concentration is too low to effectively promote the reaction.Increase the catalyst loading. Switch to a stronger acid catalyst (e.g., from acetic acid to methanesulfonic acid).
Equilibrium lies towards the starting material: The presence of water from the condensation reaction inhibits product formation.Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Formation of side products (e.g., intermolecular condensation) High concentration of the aminoketone: This can favor intermolecular reactions over the desired intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Degradation of the product Harsh acidic conditions or prolonged reaction time: The dihydropyrrole product may be unstable under strongly acidic conditions.Use the mildest acidic conditions that afford a reasonable reaction rate. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Catalyst Selection and Performance Data

Friedel-Crafts Acylation Catalysts for N-Protected Pyrrole
Catalyst N-Protecting Group Acylating Agent Typical Regioselectivity Typical Yield Reference
AlCl₃p-Toluenesulfonyl (Ts)Acyl chlorideC3Good to excellent[1][3]
SnCl₄p-Toluenesulfonyl (Ts)Acyl chlorideC2 (major)Good[1][3]
BF₃·OEt₂p-Toluenesulfonyl (Ts)Acyl chlorideC2 (major)Moderate to good[1][3]
TiCl₄UnprotectedN-acylbenzotriazoleC2Good[4]
DBN (organocatalyst)N-AlkylAcyl chlorideC2High[2]
Intramolecular Cyclization Catalysts for γ-Aminoketones
Catalyst Solvent Conditions Key Features Reference
Acetic AcidTolueneReflux with Dean-Stark trapMild conditions, suitable for many substrates.General knowledge
Methanesulfonic AcidApolar, aprotic solventRoom temperature or mild heatingMore effective than weaker acids for less reactive substrates.[4]
p-Toluenesulfonic Acid (p-TsOH)TolueneReflux with Dean-Stark trapCommonly used acid catalyst for imine formation.General knowledge
Silica-supported HClO₄MethanolRoom temperatureEcofriendly, heterogeneous catalyst, easy to handle.[5]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 1-(N-p-toluenesulfonyl-1H-pyrrol-2-yl)-4-(tert-butoxycarbonylamino)butan-1-one

  • To a solution of N-p-toluenesulfonylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.

  • Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(tert-butoxycarbonylamino)butanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired acylated pyrrole.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as methanol.

  • Add a reagent for the removal of the tosyl group (e.g., magnesium in methanol or sodium amalgam).

  • Stir the reaction at room temperature until the tosyl group is cleaved (monitor by TLC).

  • Once the detosylation is complete, add a strong acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature until deprotection is complete.

  • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude γ-aminoketone.

  • Dissolve the crude γ-aminoketone in toluene and add a catalytic amount of acetic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or distillation to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Deprotection & Cyclization start1 N-Ts-Pyrrole + 4-(Boc-amino)butanoyl chloride reagents1 AlCl3 in DCM, 0°C to rt start1->reagents1 1. product1 Acylated Pyrrole Intermediate reagents1->product1 2. purification1 Quench, Extraction, Column Chromatography product1->purification1 3. start2 Acylated Pyrrole Intermediate purification1->start2 Purified Intermediate deprotection 1. Mg/MeOH (detosylation) 2. TFA (Boc removal) start2->deprotection aminoketone γ-Aminoketone deprotection->aminoketone cyclization Acetic Acid, Toluene, Reflux (Dean-Stark) aminoketone->cyclization product2 This compound cyclization->product2 purification2 Extraction, Column Chromatography product2->purification2

Caption: Proposed two-step synthesis workflow for this compound.

cyclization_mechanism cluster_mechanism Intramolecular Cyclization Mechanism (PADPED) aminoketone γ-Aminoketone protonated_ketone Protonated Ketone aminoketone->protonated_ketone 1. Protonation (P) carbinolamine Carbinolamine Intermediate protonated_ketone->carbinolamine 2. Addition (A) carbinolamine->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine 4. Protonation (P) iminium_ion Iminium Ion protonated_carbinolamine->iminium_ion 5. Elimination (E) of H2O product Dihydropyrrole (Product) iminium_ion->product 6. Deprotonation (D)

Caption: Mechanism of acid-catalyzed intramolecular cyclization of the γ-aminoketone.

References

managing air sensitivity of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

This center provides technical guidance for researchers, scientists, and drug development professionals on managing the air sensitivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when exposed to air?

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] Refrigeration at 2-8°C is also recommended to minimize degradation. The best method for long-term storage is to seal the compound in a glass ampoule under a protective atmosphere.[4] For routine use, storing the solid in a Schlenk flask inside a glovebox provides a robust barrier against air and moisture.[4]

Q3: What visual cues indicate that the compound may have degraded?

A3: A noticeable change in color from its original state to yellow, brown, or black is a primary indicator of degradation due to oxidation.[1][2] The formation of insoluble particulates or a tar-like consistency also suggests that polymerization or other decomposition reactions have occurred. If degradation is suspected, it is advisable to purify the compound before use or acquire a fresh batch.

Q4: Which analytical techniques can be used to assess the purity of the compound after potential air exposure?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for assessing purity. The appearance of new, unexpected peaks or the broadening of existing signals in the 1H or 13C NMR spectrum can indicate the presence of oxidation products or other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect and identify volatile degradation products.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Troubleshooting Steps
The compound has changed color (e.g., darkened to yellow/brown) upon storage. Air or light exposure leading to oxidation.[1][2]1. Verify Storage: Ensure the container is properly sealed and was purged with inert gas. 2. Minimize Exposure: Work quickly and handle the compound under an inert atmosphere (glovebox or Schlenk line). 3. Purification: If discoloration is significant, consider purifying a small sample by column chromatography (under inert conditions) and re-analyzing to confirm its identity and purity.
A reaction using the compound has failed or resulted in a low yield. Degradation of the starting material.1. Check Compound Purity: Before starting the reaction, check the appearance of the compound. If it's discolored, its purity is questionable. 2. Use Inert Techniques: Ensure all glassware is oven-dried and cooled under an inert gas stream.[5] Use degassed, anhydrous solvents for the reaction.[2] 3. Run a Control: If possible, run the reaction with a freshly opened or purified batch of the compound to confirm that the starting material is the issue.
Unexpected side products are observed in the reaction mixture (e.g., via TLC or NMR). The compound has partially oxidized, and the resulting impurities are participating in the reaction.1. Isolate and Characterize: Attempt to isolate the main side product to identify its structure, which can provide clues about the degradation pathway (e.g., formation of 2-hydroxy-2H-pyrroles).[6] 2. Improve Inert Atmosphere: Refine your inert atmosphere technique. Ensure at least three vacuum/inert gas cycles are performed on the reaction flask.[4] Check for leaks in your Schlenk line or glovebox.[2]

Experimental Protocols

Protocol 1: Handling and Dispensing the Solid Compound

This protocol outlines the procedure for safely handling and weighing this compound using standard inert atmosphere techniques.

Materials:

  • Glovebox or Schlenk line with a supply of dry nitrogen or argon

  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Oven-dried spatula and weighing boat/paper

  • Analytical balance (preferably inside the glovebox)

  • Anhydrous, degassed solvent

Procedure:

  • Preparation (Glovebox Method - Preferred):

    • Transfer the sealed container of the compound, along with clean, dry spatulas, a weighing boat, and the reaction flask into the glovebox antechamber.

    • Purge the antechamber with at least three vacuum/inert gas cycles before bringing the items into the main chamber.[4]

    • Inside the glovebox, open the container and weigh the desired amount of the solid into the reaction flask.

    • Seal the reaction flask before removing it from the glovebox.

  • Preparation (Schlenk Line Method):

    • Connect a clean, oven-dried Schlenk flask to the Schlenk line.

    • Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

    • While maintaining a positive pressure of inert gas (indicated by a bubbler), briefly remove the stopper and add the compound to the flask against a counterflow of inert gas. This step should be performed as quickly as possible to minimize air exposure.

    • Immediately reseal the flask and purge with another vacuum/refill cycle.

  • Dissolution:

    • Add anhydrous, degassed solvent to the flask containing the solid using a gas-tight syringe or cannula under a positive pressure of inert gas.[7]

Protocol 2: Degassing Solvents

To prevent oxidation, solvents must be deoxygenated before use.

Method: Freeze-Pump-Thaw (for non-volatile solvents)

  • Place the solvent in a robust Schlenk flask with a stir bar.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes gases from the headspace.

  • Close the stopcock to the vacuum line and thaw the solvent completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.[4]

  • After the final cycle, backfill the flask with dry nitrogen or argon. The solvent is now ready for use.

Visualized Workflows and Logic

G Diagram 1: Workflow for Handling Air-Sensitive Compound cluster_prep Preparation cluster_handling Handling (Glovebox) cluster_reaction Reaction Setup Prep Oven-Dry Glassware (Flask, Spatula) Cool Cool Under Inert Gas Stream Prep->Cool >4 hrs @ 140°C Transfer Transfer Compound & Glassware to Glovebox Cool->Transfer Weigh Weigh Compound into Flask Transfer->Weigh Seal Seal Flask Weigh->Seal Remove Remove Flask from Glovebox Seal->Remove Solvent Add Degassed Solvent via Syringe Remove->Solvent React Proceed with Reaction Solvent->React

Caption: Experimental workflow for handling an air-sensitive solid using a glovebox.

G Diagram 2: Troubleshooting Low Reaction Yield Start Low or No Yield in Reaction CheckCompound Inspect Starting Material: Is it discolored? Start->CheckCompound Comp_Yes Yes (Discolored) CheckCompound->Comp_Yes Yes Comp_No No (Looks Good) CheckCompound->Comp_No No CheckTechnique Review Handling Technique: Was an inert atmosphere used? Tech_Yes Yes CheckTechnique->Tech_Yes Yes Tech_No No CheckTechnique->Tech_No No CheckSolvent Was the solvent anhydrous and degassed? Sol_Yes Yes CheckSolvent->Sol_Yes Yes Sol_No No CheckSolvent->Sol_No No Sol_Action Action: Degas solvent using Freeze-Pump-Thaw Sol_No->Sol_Action Tech_Yes->CheckSolvent Tech_Action Action: Use Schlenk line or glovebox. Ensure 3x vacuum/gas cycles. Tech_No->Tech_Action Comp_Action Action: Purify compound or use a fresh batch. Comp_Yes->Comp_Action Comp_No->CheckTechnique

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Our aim is to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for electrophilic substitution?

A1: The primary reactive sites for electrophilic substitution are located on the electron-rich 1H-pyrrole ring. The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The positions on the pyrrole ring are significantly more activated than those on the 3,4-dihydro-2H-pyrroline ring. Within the pyrrole ring, the α-positions (C5' and C2') are generally more reactive than the β-positions (C3' and C4'). Given that the C2' position is substituted, the C5' position is the most likely site for electrophilic substitution.

Q2: How does the 3,4-dihydro-2H-pyrrol-5-yl substituent influence the regioselectivity of the pyrrole ring?

A2: The 2-(3,4-dihydro-2H-pyrrol-5-yl) group is weakly electron-donating and can influence the regioselectivity of electrophilic substitution on the pyrrole ring through both electronic and steric effects. Electronically, it can further activate the pyrrole ring, reinforcing the preference for substitution at the C5' position. Sterically, its presence may hinder attack at the adjacent C3' position, further favoring substitution at the more accessible C5' position.

Q3: My reaction is resulting in a mixture of isomers. How can I improve selectivity for a specific position?

A3: Achieving high regioselectivity can be challenging. Here are several strategies to consider:

  • Choice of Reagents and Reaction Conditions: Milder electrophiles and lower reaction temperatures generally favor the thermodynamically more stable product, which is often the result of substitution at the C5' position.

  • Protecting Groups: The nitrogen of the pyrrole ring can be protected with a suitable group (e.g., Boc, Ts) to modulate the electronic properties of the ring and potentially direct substitution.[1][2][3] The choice of protecting group can also influence the steric environment around the reactive sites.

  • Directed Metalation: The use of a directed metalating group (DMG) can allow for specific deprotonation and subsequent reaction with an electrophile at a position that might not be electronically favored.

Q4: Is it possible to achieve substitution on the 3,4-dihydro-2H-pyrrol-5-yl ring?

A4: While the pyrrole ring is more reactive towards electrophiles, reactions on the pyrroline ring are possible under certain conditions. For instance, reactions involving the imine functionality (C=N bond) of the pyrroline ring can occur. Additionally, allylic positions (C3 and C4) could potentially be functionalized through radical reactions. However, achieving selective functionalization of the pyrroline ring in the presence of the highly reactive pyrrole ring is a significant challenge and would likely require a carefully designed synthetic strategy, possibly involving protection of the pyrrole ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts)
Potential Cause Troubleshooting & Optimization
Harsh Reaction Conditions Employ milder reaction conditions. For Vilsmeier-Haack, consider using a less reactive formylating agent or lower temperatures.[4][5][6][7][8] For Friedel-Crafts, use a less aggressive Lewis acid.
Strong Electrophile Switch to a less reactive electrophile to increase selectivity for the most electron-rich position (C5').
Steric Hindrance If substitution is occurring at a less sterically hindered but electronically less favored position, consider using a bulkier protecting group on the pyrrole nitrogen to further block adjacent positions.
Multiple Reactive Sites If substitution occurs on both the pyrrole and pyrroline rings, protect the more reactive pyrrole ring with a suitable protecting group before attempting to functionalize the pyrroline ring.
Issue 2: N-Alkylation/Acylation vs. C-Alkylation/Acylation
Potential Cause Troubleshooting & Optimization
Deprotonation of Pyrrole NH The pyrrole nitrogen is acidic and can be deprotonated by strong bases, leading to N-alkylation/acylation. To favor C-alkylation/acylation, use conditions that do not involve strong bases. Alternatively, protect the pyrrole nitrogen prior to the reaction.
Hard vs. Soft Electrophiles Hard electrophiles tend to react at the more electronegative nitrogen atom, while softer electrophiles may favor reaction at the carbon atoms of the pyrrole ring.
Reaction with the Imine Nitrogen The imine nitrogen of the pyrroline ring is also nucleophilic and can compete in reactions. The relative basicity and steric accessibility of the two nitrogen atoms will influence the outcome.

Predicted Regioselectivity for Electrophilic Substitution

The following table summarizes the predicted regiochemical outcome for common electrophilic substitution reactions on this compound based on the general principles of pyrrole chemistry. The ratios are illustrative and can be significantly influenced by specific reaction conditions.

Reaction Major Product Minor Product(s) Rationale for Selectivity
Vilsmeier-Haack Formylation 5'-formyl derivative3'- and 4'-formyl derivativesThe Vilsmeier reagent is a relatively bulky electrophile, and attack at the sterically accessible and electronically activated C5' position is highly favored.[4][5][6][7][8]
Friedel-Crafts Acylation 5'-acyl derivative3'- and 4'-acyl derivativesSimilar to formylation, acylation is expected to occur preferentially at the C5' position. The choice of Lewis acid and acylating agent can impact selectivity.
Nitration 5'-nitro derivative3'- and 4'-nitro derivatives, potential for oxidationMilder nitrating agents (e.g., acetyl nitrate) are recommended to avoid polymerization and oxidation of the electron-rich pyrrole ring. Substitution is predicted at C5'.
Halogenation 5'-halo derivativePolyhalogenated productsPyrrole rings are highly reactive towards halogens. Careful control of stoichiometry and temperature is crucial to avoid polyhalogenation. The C5' position is the most likely initial site of reaction.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation (Illustrative)

This protocol is a general guideline and should be optimized for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve this compound in an anhydrous solvent and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate. Stir until the hydrolysis is complete.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Electrophilic_Substitution_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Reaction Intermediate cluster_products Potential Products Start This compound Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Major_Product C5' Substituted (Major) Intermediate->Major_Product Deprotonation (more stable intermediate) Minor_Product C3'/C4' Substituted (Minor) Intermediate->Minor_Product Deprotonation (less stable intermediate)

Caption: Predicted pathway for electrophilic substitution.

Workflow_for_Improving_Regioselectivity Start Reaction yields mixture of isomers Analyze Analyze product ratio (GC-MS, NMR) Start->Analyze Hypothesize Identify potential causes (e.g., harsh conditions, steric effects) Analyze->Hypothesize Modify Modify Reaction Parameters Hypothesize->Modify Option1 Change Solvent/Temperature Modify->Option1 Option2 Use Milder Reagents Modify->Option2 Option3 Introduce Protecting Group Modify->Option3 Run_Experiment Perform Modified Reaction Option1->Run_Experiment Option2->Run_Experiment Option3->Run_Experiment Analyze_Results Analyze new product ratio Run_Experiment->Analyze_Results Decision Is regioselectivity improved? Analyze_Results->Decision Success Optimized Protocol Decision->Success Yes Failure Re-evaluate and modify again Decision->Failure No Failure->Hypothesize

References

safe handling procedures for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole in a research and development setting.

Frequently Asked Questions (FAQs) on Safe Handling

Q1: What are the primary hazards associated with this compound?

Based on safety data for structurally similar compounds, this compound is expected to be a flammable liquid and vapor. It may be toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1] Ingestion of similar chemicals may be fatal or cause serious health damage, and they can have a depressant effect on the central nervous system.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

To ensure personal safety, the following PPE should be worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Eyewash stations and safety showers must be close to the workstation.[4][2]

  • Skin Protection: Wear flame-retardant antistatic protective clothing and appropriate protective gloves. Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] All work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

Q3: What are the proper storage conditions for this chemical?

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It must be kept away from heat, sparks, open flames, and other sources of ignition. Due to its sensitivity, it is recommended to store it under an inert gas, protected from air, light, and moisture. The storage area should be locked up or accessible only to authorized personnel.

Q4: What is the correct procedure for handling a spill?

In the event of a spill:

  • Evacuate personnel from the danger area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[4][2]

  • Wear appropriate personal protective equipment as detailed in the PPE section.[6]

  • Cover drains to prevent the product from entering them.

  • Contain and absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][2]

  • Clean the affected area thoroughly.

Q5: What are the first-aid measures in case of exposure?

Immediate medical attention is required for any significant exposure.[2][3]

  • If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. An physician should be called immediately.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.

  • In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist immediately.

  • If Swallowed: Rinse the mouth with water.[6] Do NOT induce vomiting.[7] Seek immediate medical advice.

Troubleshooting Guides for Synthesis Experiments

Q1: My reaction to synthesize a pyrrole derivative is sluggish or incomplete. What can I do?

Low conversion rates can be due to several factors:

  • Sub-optimal Temperature: The Paal-Knorr synthesis, a common method for pyrroles, often requires heating.[8] Consider moderately increasing the reaction temperature or extending the reaction time while monitoring for product degradation.[8][9]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups or sterically hindered substrates can react slowly.[8]

  • Catalyst Issues: Ensure the catalyst is active and used in the correct concentration. While acid catalysis is common, excessively strong acids can promote side reactions.[8][10]

Q2: The crude product from my synthesis is a dark, tarry material. What is the cause?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product.[8] This is typically caused by excessively high temperatures or highly acidic conditions.[8] To prevent this, try lowering the reaction temperature and using a milder catalyst or neutral conditions.[8]

Q3: I'm observing a significant byproduct in my reaction. What is it likely to be?

In acid-catalyzed pyrrole syntheses like the Paal-Knorr reaction, the most common byproduct is the corresponding furan.[8] This occurs when the 1,4-dicarbonyl starting material undergoes cyclization and dehydration without involving the amine.[8] To minimize furan formation, maintain a neutral or weakly acidic pH (above 3).[8][10]

Data Presentation

Table 1: Hazard Identification Summary

Hazard Class Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapour.
Acute toxicity, Oral Category 3 H301: Toxic if swallowed.
Acute toxicity, Inhalation Category 4 H332: Harmful if inhaled.
Serious eye damage Category 1 H318: Causes serious eye damage.

| Aquatic hazard, Short-term | Category 3 | H402: Harmful to aquatic life. |

Table 2: Physical & Chemical Properties

Property Value Source
Molecular Formula C₈H₁₀N₂ [11]
Molecular Weight 134.18 g/mol [11]
Storage Temperature Room temperature [11]

| Sensitivity | Air, light, and moisture sensitive | |

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol describes a general method for synthesizing a pyrrole derivative, which may require optimization for this compound. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[9]

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)[8]

  • Solvent (e.g., ethanol, glacial acetic acid)[9][10]

  • Catalyst (optional, e.g., catalytic amount of iodine or a weak acid like acetic acid)[8][10]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,4-dicarbonyl compound in the chosen solvent.[9]

  • Add the primary amine to the solution. If using a catalyst, add it at this stage.[10]

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates).[9][10]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.[8][9]

  • Once the reaction is complete, cool the mixture to room temperature.[9][10]

  • Remove the solvent under reduced pressure.[9]

  • The workup procedure will vary. One common method is to pour the cooled mixture into ice-water to precipitate the product.[10]

  • Collect the crude product by vacuum filtration and wash it with cold water.[10]

  • Purify the crude product by column chromatography or recrystallization as needed.[8][10]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Assess Risks SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Fume Hood & Emergency Equipment SelectPPE->PrepareWorkArea Dispense Dispense Chemical (Under Inert Gas if needed) PrepareWorkArea->Dispense Reaction Perform Experiment Dispense->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate DisposeWaste Dispose of Waste (Follow Regulations) Decontaminate->DisposeWaste Store Store Compound Securely DisposeWaste->Store Spill Spill Occurs Exposure Exposure Occurs Evacuate Evacuate & Contain Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid

Caption: General workflow for safely handling hazardous chemicals.

PaalKnorrWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Logic Start Dissolve 1,4-Dicarbonyl in Solvent AddAmine Add Amine & Optional Catalyst Start->AddAmine Heat Heat Mixture to Reflux AddAmine->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool CheckYield Low Yield? Isolate Isolate Crude Product (e.g., Precipitation, Extraction) Cool->Isolate Purify Purify Product (Chromatography/Recrystallization) Isolate->Purify CheckPurity Tarry Product? Final Pure Pyrrole Derivative Purify->Final ActionYield Adjust Temp/Time Check Reagents CheckYield->ActionYield Yes ActionPurity Lower Temp Use Milder Catalyst CheckPurity->ActionPurity Yes

Caption: Experimental workflow for a general Paal-Knorr pyrrole synthesis.

References

Validation & Comparative

A Comparative Analysis for Researchers: 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole vs. 2,2'-Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative analysis of the established chelating ligand, 2,2'-bipyridine (bpy), and the emerging N,N-donor ligand, 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. The guide is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their structural properties, coordination chemistry, and applications, supported by experimental data and protocols.

It is important to note that 2,2'-bipyridine is one of the most extensively studied ligands in coordination chemistry, with a vast body of literature detailing its performance.[1] In contrast, this compound is a more specialized compound with limited published data. Therefore, this guide compares the well-documented properties of bipyridine with the predicted and inferred characteristics of the pyrrole-based ligand, derived from the known chemistry of its constituent pyrrole and 1-pyrroline moieties.[2][3][4]

Structural and Electronic Properties

At a fundamental level, the two ligands present significant structural and electronic differences that dictate their coordination behavior and the properties of their resulting metal complexes. 2,2'-Bipyridine is a rigid, aromatic, and neutral bidentate ligand.[5][6] this compound combines an aromatic pyrrole ring with a non-aromatic 1-pyrroline ring, offering a more flexible backbone and the potential to act as a monoanionic ligand upon deprotonation of the pyrrole N-H group.[4]

PropertyThis compound2,2'-Bipyridine
Molar Mass ~146.19 g/mol 156.18 g/mol [7][8]
Structure Combines a pyrrole and a 1-pyrroline ringTwo C-2 linked pyridine rings[7]
Donor Atoms 1 Pyrrole Nitrogen, 1 Imine Nitrogen2 Pyridine Nitrogens
Aromaticity Partially aromatic (one pyrrole ring)Fully aromatic
Ligand Type Potentially monoanionic (LX-type) or neutral (L-type)Neutral (L-type)
Chelate Ring Size Forms a 5-membered ringForms a 5-membered ring[9]
Acidity (pKa) Pyrrole N-H is moderately acidic (~17.5)[4]Weakly basic (pKa of conjugate acid ~4.35)[10]
Conformation Flexible due to sp3 carbons in pyrroline ringPlanar, with a rotational barrier between cis and trans conformers[5]

Coordination Chemistry and Applications

The differences in structure translate directly to their roles in coordination chemistry and catalysis.

2,2'-Bipyridine (bpy): As a cornerstone ligand, bpy is celebrated for its ability to form stable complexes with most transition metals.[1][9] Its complexes, particularly with ruthenium(II), have been central to the development of photochemistry and photophysics, exhibiting strong metal-to-ligand charge-transfer (MLCT) absorptions and intense luminescence.[11][12][13][14] In catalysis, palladium-bipyridine complexes are effective in cross-coupling reactions, while nickel- and copper-bipyridine systems are used in a variety of transformations, including polymerization and oxidation.[9][15]

This compound: While direct experimental data for this specific ligand is scarce, its structural motifs are present in biologically active molecules and other ligand systems.[16][17] The combination of a "soft" pyrrole donor and a "harder" imine donor suggests it could be a versatile ligand for a range of metals. The pyrroline ring is a key feature in many natural products and pharmaceuticals.[3][17]

Potential advantages and applications include:

  • Asymmetric Catalysis: The non-planar, chiral-at-metal potential could be exploited in enantioselective synthesis. Nickel-catalyzed reactions, in particular, are prominent in the synthesis and functionalization of pyrrolic compounds.[18][19]

  • Biomimetic Chemistry: The pyrrole-imine structure can mimic biological motifs, making its complexes relevant for developing enzyme inhibitors or therapeutic agents.[16]

  • Redox-Active Ligand: The pyrrole ring can be oxidized, suggesting the ligand could participate directly in redox-based catalytic cycles.

Below is a logical workflow for the investigation of a new ligand, applicable to both compounds.

G General Workflow for Ligand and Complex Analysis cluster_ligand Ligand Preparation cluster_complex Complex Formation cluster_testing Performance Evaluation lig_syn Ligand Synthesis lig_pur Purification & Characterization (NMR, MS) lig_syn->lig_pur complex_syn Complexation with Metal Precursor (e.g., NiCl2, Pd(OAc)2) lig_pur->complex_syn Use Ligand complex_pur Purification & Characterization (X-ray, UV-Vis, EA) complex_syn->complex_pur catalysis Catalytic Testing (e.g., Cross-Coupling) complex_pur->catalysis Test Complex photophys Photophysical Study (Absorption, Emission) complex_pur->photophys bio_activity Biological Assay complex_pur->bio_activity

General workflow for ligand and complex analysis.

Performance in Catalysis: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and its efficacy is highly dependent on the ligand used to stabilize the palladium catalyst.[20] Bipyridine-based ligands are frequently employed for this purpose.[21]

The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura reaction, where "L" can be a ligand like 2,2'-bipyridine.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_ox Oxidative Addition (R1-Pd(II)-X)L2 pd0->pd_ox + R1-X pd_trans Transmetalation (R1-Pd(II)-R2)L2 pd_ox->pd_trans + R2-B(OR)2 + Base pd_re Reductive Elimination pd_trans->pd_re pd_re->pd0 + R1-R2 product R1-R2 r1x R1-X r2b R2-B(OR)2 base Base

Catalytic cycle for Suzuki-Miyaura cross-coupling.

While no direct data exists for this compound in this reaction, its electron-rich nature could potentially benefit the oxidative addition step, though its increased flexibility might lead to less stable catalytic intermediates compared to the rigid bipyridine scaffold.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols.

Protocol 1: General Synthesis of a Metal Complex with a Bidentate N,N-Ligand

This protocol is a general starting point that can be adapted for either 2,2'-bipyridine or this compound with a suitable metal salt like Nickel(II) Chloride.

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the metal salt (e.g., NiCl₂·6H₂O, 1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or methanol).

  • Ligand Addition: In a separate flask, dissolve the N,N-ligand (2.0-2.2 mmol for a 1:2 complex) in the same solvent (5 mL). Add this solution dropwise to the stirring metal salt solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-24 hours. The formation of a precipitate or a color change often indicates complex formation.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.

  • Purification: If necessary, the crude complex can be purified by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the complex using techniques such as X-ray crystallography, elemental analysis, FT-IR, and UV-Vis spectroscopy.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Pd/Bipyridine Catalyst System

This protocol is a representative procedure for the Suzuki-Miyaura reaction, adapted from published methods.[20][21][22][23]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the 2,2'-bipyridine ligand (1-3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

2,2'-Bipyridine remains a highly reliable and versatile ligand due to its rigid aromatic structure, which imparts exceptional stability to its metal complexes. Its performance is well-documented across a vast range of applications, from catalysis to photophysics.

This compound presents an intriguing alternative with a unique combination of structural features. Its inherent flexibility, the presence of both pyrrole and imine donors, and the potential for monoanionic character suggest it could offer novel reactivity. While it remains underexplored, its structural components point towards potential applications in asymmetric catalysis and medicinal chemistry. Further research and direct comparative studies are necessary to fully elucidate its performance relative to established ligands like bipyridine.

References

Validating the Elusive Structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of methodologies for validating the structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. While a definitive single-crystal X-ray diffraction analysis for this specific molecule is not publicly available, this document leverages crystallographic data from a closely related analogue, 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole, as a benchmark for comparison with other powerful analytical techniques.

Introduction

The structural elucidation of heterocyclic compounds such as this compound is a critical step in understanding their chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information, its feasibility is contingent on the ability to produce high-quality single crystals. In the absence of such data for our target molecule, a multi-faceted analytical approach is essential. This guide compares the definitive power of X-ray crystallography, using a structural analogue as a reference, with the highly informative spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: The Definitive, Yet Conditional, Method

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state. By diffracting X-rays through a single crystal, a precise three-dimensional map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles with high precision.

Reference Data from a Structural Analogue

In the absence of a crystal structure for this compound, we present the crystallographic data for the closely related compound, 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole, to serve as a predictive benchmark for the expected structural parameters of the target molecule.

Parameter2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole[1]Expected for this compound
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Dimensions a = 6.048(3) Å, b = 7.312(4) Å, c = 9.024(5) Å, β = 100.78(1)°-
Key Bond Lengths C-C (pyrrole rings): ~1.36-1.41 ÅC-N (pyrrole rings): ~1.36 ÅC-C (methylene bridge): ~1.51 ÅC=N (dihydro-pyrrole): ~1.28-1.32 ÅC-N (dihydro-pyrrole): ~1.47 ÅC-C (pyrrole): ~1.36-1.41 ÅC-N (pyrrole): ~1.36 Å
Key Bond Angles C-C-C (pyrrole rings): ~107-108°C-N-C (pyrrole rings): ~109°C-C-C (methylene bridge): 115.1(2)°C-N-C (dihydro-pyrrole): ~109°C-C-N (dihydro-pyrrole): ~110-112°C-C-C (pyrrole): ~107-108°
Dihedral Angle The two pyrrole rings are twisted with a dihedral angle of 69.07(16)°The pyrrole and dihydro-pyrrole rings are expected to be nearly coplanar to maximize conjugation.

Spectroscopic Methods: A Powerful Ensemble for Structural Elucidation

When single crystals are unattainable, a combination of spectroscopic techniques provides a robust alternative for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

NMR Data Expected for this compound
¹H NMR - Signals for the pyrrole ring protons (distinct chemical shifts for α and β positions).- Signals for the dihydro-pyrrole ring protons (aliphatic region).- A signal for the NH proton of the pyrrole ring.- Coupling patterns (J-coupling) revealing proton-proton connectivity.
¹³C NMR - Distinct signals for each carbon atom in the molecule.- Chemical shifts indicative of sp² and sp³ hybridized carbons.- A downfield signal for the imine carbon (C=N) in the dihydro-pyrrole ring.
2D NMR (COSY, HSQC, HMBC) - COSY (Correlation Spectroscopy) would confirm the connectivity of protons within the pyrrole and dihydro-pyrrole rings.- HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.- HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the two rings.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Expected for this compound
Key Vibrational Frequencies - N-H stretch (pyrrole): ~3300-3500 cm⁻¹.- C-H stretch (aromatic/vinylic): ~3100-3000 cm⁻¹.- C-H stretch (aliphatic): ~3000-2850 cm⁻¹.- C=N stretch (imine): ~1650-1690 cm⁻¹.- C=C stretch (pyrrole): ~1500-1600 cm⁻¹.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.

MS Data Expected for this compound
Molecular Ion Peak (M⁺) The mass spectrum should show a molecular ion peak corresponding to the exact molecular weight of the compound (C₈H₁₀N₂).
High-Resolution Mass Spectrometry (HRMS) HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Fragmentation Pattern The fragmentation pattern in the mass spectrum would provide clues about the structure. For example, cleavage of the bond between the two rings would be an expected fragmentation pathway.

Comparative Analysis of Methods

Method Strengths Weaknesses
X-ray Crystallography - Provides definitive 3D structure.- High precision and accuracy for bond lengths and angles.- Unambiguous determination of stereochemistry.- Requires high-quality single crystals, which can be difficult to obtain.- The structure in the solid state may not be identical to the structure in solution.
NMR Spectroscopy - Provides detailed information about molecular structure and connectivity in solution.- Non-destructive.- A wide range of experiments can be used to solve complex structures.- Does not provide direct information on bond lengths and angles.- Can be complex to interpret for large or highly symmetric molecules.
IR Spectroscopy - Provides rapid information about the presence of functional groups.- Relatively inexpensive and easy to use.- Provides limited information about the overall molecular structure.- Interpretation can be ambiguous, especially in complex molecules.
Mass Spectrometry - Provides accurate molecular weight and elemental composition.- High sensitivity.- Fragmentation patterns can provide structural information.- Does not provide information about stereochemistry.- Isomers can be difficult to distinguish.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector. The diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H, ¹³C, and various 2D NMR spectra are acquired. The resulting free induction decays (FIDs) are Fourier transformed to produce the NMR spectra, which are then processed (phasing, baseline correction) and analyzed.

Infrared (IR) Spectroscopy

A small amount of the sample is prepared for analysis. For solid samples, this typically involves creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using one of a variety of techniques (e.g., electrospray ionization, electron ionization). The resulting ions are then separated according to their mass-to-charge ratio and detected.

Visualizing the Workflow and Method Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Requires single crystals nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms validation Definitive Structure Confirmation xray->validation nmr->validation ir->validation ms->validation

Figure 1. Experimental workflow for the structural validation of a novel compound, highlighting the central role of various analytical techniques.

method_comparison xray X-ray Crystallography + Definitive 3D Structure + High Precision - Requires Single Crystals nmr NMR Spectroscopy + Detailed Connectivity in Solution + Non-destructive - Indirect Bond Lengths/Angles ir IR Spectroscopy + Functional Group ID + Rapid Analysis - Limited Structural Detail ms Mass Spectrometry + Accurate Mass & Formula + High Sensitivity - No Stereochemistry

Figure 2. A comparative overview of the primary analytical methods for molecular structure elucidation.

Conclusion

The definitive structural validation of this compound, in the absence of a single-crystal X-ray structure, necessitates a comprehensive approach utilizing a suite of spectroscopic techniques. While X-ray crystallography remains the unequivocal standard, as illustrated by the data from a close analogue, the combined evidence from NMR, IR, and Mass Spectrometry can provide a highly confident structural assignment. This guide underscores the importance of employing orthogonal analytical methods to build a cohesive and irrefutable case for the structure of a novel compound, a cornerstone of rigorous chemical research and development.

References

A Comparative Analysis of the Biological Activity of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole and its structurally related analogs, with a focus on their anticancer and anti-inflammatory properties. While specific experimental data for this compound is limited in the reviewed literature, this analysis draws upon the extensive research conducted on the prodiginine family of compounds, which share a common pyrrole-containing core and are considered close analogs. The information presented herein is intended to guide further research and drug development efforts in this promising class of heterocyclic compounds.

Anticancer Activity

The pyrrole scaffold is a key feature in numerous compounds exhibiting significant anticancer activity. The prodiginine family, characterized by a tripyrrolic structure, has demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin and its brominated derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of related pyrrole compounds.

CompoundCell LineCancer TypeIC50 (µg/mL) after 48hReference
ProdigiosinHCT116Colon Carcinoma0.62 ± 0.03[1]
A549Lung Carcinoma1.10 ± 0.06[1]
MDA-MB-231Breast Adenocarcinoma0.90 ± 0.05[1]
A375Malignant Melanoma0.85 ± 0.02[1]
MRC-5Normal Lung Fibroblast1.20 ± 0.04[1]
Prodigiosin-BrHCT116Colon Carcinoma7.50 ± 0.05[1]
A549Lung Carcinoma6.20 ± 0.09[1]
MDA-MB-231Breast Adenocarcinoma5.80 ± 0.03[1]
A375Malignant Melanoma4.90 ± 0.07[1]
MRC-5Normal Lung Fibroblast5.50 ± 0.02[1]
Prodigiosin-Br2HCT116Colon Carcinoma17.00 ± 0.08[1]
A549Lung Carcinoma12.50 ± 0.04[1]
MDA-MB-231Breast Adenocarcinoma11.00 ± 0.06[1]
A375Malignant Melanoma9.50 ± 0.03[1]
MRC-5Normal Lung Fibroblast10.00 ± 0.09[1]

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Comparative COX Inhibition Data

The following table presents the COX-1 and COX-2 inhibitory activities of various pyrrole derivatives, highlighting their potential as anti-inflammatory agents.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrolizine Derivative KH165.331.543.46[2]
Substituted Pyrrole 4h>1000.078>1282[3]
Substituted Pyrrole 4g>1000.12>833[3]
Ibuprofen (Reference)12250.48[3]
Nimesulide (Reference)>1000.63>158[3]

Signaling Pathways and Mechanisms of Action

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the development and progression of various cancers. Some pyrrole-containing compounds have been suggested to exert their anticancer effects by modulating this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-A GLI (Activator) SMO->GLI-A Activation GLI GLI SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription

Caption: Simplified diagram of the Hedgehog signaling pathway.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute the COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of the biological activity of novel pyrrole derivatives.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of Pyrrole Analogs Structural_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Structural_Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Structural_Characterization->Anticancer_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., COX Inhibition Assay) Structural_Characterization->Anti_inflammatory_Screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Anticancer_Screening->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Anticancer_Screening->Apoptosis_Assay Animal_Models Animal Models of Cancer/Inflammation Anti_inflammatory_Screening->Animal_Models Pathway_Analysis->Animal_Models Apoptosis_Assay->Animal_Models Toxicity_Studies Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies

Caption: General workflow for drug discovery with pyrrole analogs.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring the safety, efficacy, and quality of drug products. 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its purity is paramount for the reliability of downstream applications in drug development and research. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purity analysis of non-volatile compounds like pyrrole derivatives.[2]

This guide provides a comprehensive comparison of a standard Reversed-Phase HPLC (RP-HPLC) method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of synthesized this compound.

Potential Impurities

The synthesis of pyrrole derivatives can introduce several process-related impurities. A robust analytical method must be capable of separating the main compound from these potential contaminants, which may include:

  • Unreacted Starting Materials: Precursors used in the synthesis that did not fully react.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Reagent-related Impurities: Contaminants present in the solvents and reagents used.

  • Degradation Products: Impurities formed due to the instability of the compound under certain conditions.[3][4]

Primary Analytical Technique: Reversed-Phase HPLC

RP-HPLC is the method of choice for many pyrrole derivatives due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.[5] A well-developed HPLC method can effectively separate the target compound from its structurally similar impurities.

Experimental Workflow for HPLC Analysis

The general workflow for assessing the purity of this compound by HPLC is outlined below.

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. HPLC System Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis SamplePrep Sample Dissolution (1 mg/mL in Mobile Phase) SystemEquilibration System Equilibration (Pump Mobile Phase until Baseline is Stable) SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation (e.g., Acetonitrile/Water with 0.1% Formic Acid) MobilePhasePrep->SystemEquilibration MethodSetup Method Setup (Flow Rate, Gradient, Detector Wavelength) SystemEquilibration->MethodSetup Injection Inject Sample (e.g., 10 µL) MethodSetup->Injection Chromatogram Generate Chromatogram Injection->Chromatogram PeakIntegration Peak Integration (Identify and integrate all peaks) Chromatogram->PeakIntegration PurityCalc Purity Calculation (% Area = [Area_Main / Area_Total] * 100) PeakIntegration->PurityCalc

Caption: Experimental workflow for HPLC purity analysis.

Detailed HPLC Protocol

A typical RP-HPLC method suitable for this compound is detailed below. This method is based on common practices for analyzing similar pyrrole derivatives.[3][6]

ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC system or equivalent
Detector Diode Array Detector (DAD) or UV/VIS Detector
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 225 nm[3]
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg/mL of the synthesized compound in the initial mobile phase.[2]
Data Analysis Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Comparison with Alternative Techniques

While HPLC is a powerful tool, other methods can offer complementary information or may be more suitable in specific situations.[2] The following table compares RP-HPLC with GC-MS and qNMR.

FeatureRP-HPLCGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantitative determination based on the integrated intensity of NMR signals relative to a certified internal standard.
Selectivity High; tunable with mobile phase and column chemistry.[2]Very high, especially with mass spectral data for peak identification.[2]High; based on unique chemical shifts of nuclei in the molecule.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower (µg to mg range).
Best Suited For Non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[5]Absolute quantification without a specific reference standard of the analyte.[2]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.Requires a high-purity internal standard and deuterated solvent.
Impurity Identification Requires reference standards or coupling to a mass spectrometer (LC-MS).Excellent; provides mass spectra for structural elucidation of unknown impurities.Can provide structural information on impurities if they are present in sufficient concentration.

Experimental Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

  • Instrument : Agilent GC-MS system or equivalent.

  • Column : DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Injector Temperature : 250 °C.

  • Ion Source Temperature : 230 °C.

  • Mass Range : 40-500 amu.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis : Purity is estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with library databases (e.g., NIST).

Quantitative NMR (qNMR)

qNMR provides an absolute purity value without the need for a reference standard of the analyte itself, making it a powerful primary method.

  • Instrument : Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard : A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Experimental Parameters :

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Sample Preparation : Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve them in a known volume of deuterated solvent.[2]

  • Data Analysis : Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, accounting for the number of protons each signal represents and the molar masses of the two substances.

Conclusion

For the routine purity assessment of synthesized this compound, the proposed RP-HPLC method offers a robust, sensitive, and reliable solution. It provides excellent separation of the main component from potential non-volatile impurities. GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile impurities due to its high sensitivity and the structural information provided by mass spectrometry.[2] qNMR is a superior choice for obtaining an absolute purity value without requiring a specific reference standard of the analyte, making it an invaluable tool for the certification of reference materials. The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, including the expected nature of impurities and the intended use of the synthesized compound.

References

Comparative Analysis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Derivatives: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and target selectivity of derivatives based on the 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole scaffold. While specific cross-reactivity studies on this exact parent compound are limited in publicly available literature, this guide leverages experimental data from structurally related pyrrole and pyrroline derivatives to offer insights into their potential biological targets and off-target effects. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this heterocyclic motif.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various pyrrole derivatives against a range of biological targets. This data, extracted from multiple independent studies, allows for a comparative assessment of selectivity and potential for cross-reactivity. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrrole Derivatives
Compound ID Target Enzyme IC50 (µM) Reference
Pyrrole Derivative 4hCOX-10.05[1]
COX-20.03[1]
Pyrrole Derivative 4gCOX-10.08[1]
COX-20.05[1]
Pyrrole Derivative 4kCOX-10.12[1]
COX-20.06[1]
Pyrrole-Cinnamate Hybrid 5COX-20.55[2]
Pyrrole-Cinnamate Hybrid 8COX-26.0[2]
Celecoxib (Reference Drug)COX-20.04[1]
Table 2: Inhibition of Cholinesterases by Pyrrole Derivatives
Compound ID Target Enzyme IC50 (µM) Reference
1,3-Diaryl-pyrrole 3oAcetylcholinesterase (AChE)> 100[3][4]
Butyrylcholinesterase (BChE)5.37[3][4]
1,3-Diaryl-pyrrole 3pAcetylcholinesterase (AChE)> 100[3][4]
Butyrylcholinesterase (BChE)1.71[3][4]
1,3-Diaryl-pyrrole 3sAcetylcholinesterase (AChE)> 100[3][4]
Butyrylcholinesterase (BChE)3.76[3][4]
Polysubstituted Pyrrole 4adAcetylcholinesterase (AChE)2.95[5]
Polysubstituted Pyrrole 4ahAcetylcholinesterase (AChE)4.78[5]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)0.023[4]
Butyrylcholinesterase (BChE)3.4[4]
Table 3: Inhibition of Tyrosinase by 2-Cyanopyrrole Derivatives
Compound ID Target Enzyme IC50 (µM) Reference
2-Cyanopyrrole A1Tyrosinase89.15[6]
2-Cyanopyrrole A10Tyrosinase4.83[6]
2-Cyanopyrrole A11Tyrosinase2.11[6]
2-Cyanopyrrole A12Tyrosinase0.97[6]
Kojic Acid (Reference Inhibitor)Tyrosinase28.72[6]

Experimental Protocols

A generalized protocol for an in vitro enzyme inhibition assay is provided below. This can be adapted for various enzymes to assess the cross-reactivity of test compounds.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target enzyme (IC50).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted test compound solutions to the respective wells.

    • Include wells for the positive control (enzyme + known inhibitor) and negative control (enzyme + vehicle).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the microplate in the plate reader.

    • Measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by pyrrole derivatives and a typical experimental workflow for assessing enzyme inhibition.

G cluster_0 Experimental Workflow: Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) prep->setup preinc Pre-incubation setup->preinc reaction Initiate Reaction (Add Substrate) preinc->reaction measure Kinetic Measurement (Plate Reader) reaction->measure analysis Data Analysis (Calculate IC50) measure->analysis

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a compound.

G cluster_1 Cyclooxygenase (COX) Signaling Pathway mem_pl Membrane Phospholipids pla2 Phospholipase A2 mem_pl->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pge2 Prostaglandins (e.g., PGE2) pgs->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation G cluster_2 Cholinergic Signaling at the Synapse presyn Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles ach ach_vesicle->ach Release syn_cleft Synaptic Cleft achr ACh Receptors ach->achr Binding ache Acetylcholinesterase (AChE) ach->ache Hydrolysis postsyn Postsynaptic Neuron achr->postsyn Signal Transduction choline_acetate Choline + Acetate ache->choline_acetate G cluster_3 Melanogenesis Signaling Pathway alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r Binds camp cAMP mc1r->camp Activates Adenylyl Cyclase pka PKA camp->pka mitf MITF pka->mitf Activates tyrosinase_gene Tyrosinase Gene mitf->tyrosinase_gene Transcription tyrosinase Tyrosinase Enzyme tyrosinase_gene->tyrosinase tyrosine L-Tyrosine melanin Melanin tyrosine->melanin Catalyzed by Tyrosinase

References

benchmarking the synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a core structure found in the prodigiosin family of natural products known for their immunosuppressive and anticancer activities, presents a unique challenge in heterocyclic chemistry. This guide provides a comparative analysis of a proposed primary synthetic route against alternative methodologies, supported by experimental data from analogous reactions.

Proposed Primary Synthesis: Acylation-Condensation Approach

A robust and versatile method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of pyrrole followed by a condensation reaction with a suitable amine to form the dihydropyrrole ring.

Step 1: Friedel-Crafts Acylation of Pyrrole

The introduction of an acyl group at the C2 position of the pyrrole ring is a critical first step. Friedel-Crafts acylation is a well-established method for this transformation. The regioselectivity of this reaction is crucial, as electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the cationic intermediate.[1] However, N-acylation can be a significant side reaction.[1] To achieve selective C-acylation, strategies such as N-protection or optimization of reaction conditions are often employed.[1]

Table 1: Comparison of C-Acylation Methods for Pyrrole Derivatives

MethodAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Lewis Acid CatalyzedAcyl ChlorideAlCl₃Dichloromethane0 to RT2-460-85[1]
Nucleophilic CatalystBenzoyl ChlorideDBN (15 mol%)TolueneReflux4~95 (conversion)[2]
Anionic Fries RearrangementN-AcylpyrroleLiN(SiMe₃)₂Toluene100368-84[3]

Yields are for analogous C-acylation reactions of pyrrole derivatives and may vary for the specific substrate.

Step 2: Condensation and Cyclization to form the Dihydropyrrole Ring

The resulting 2-acylpyrrole can then undergo a condensation reaction with an appropriate amine, such as 3-aminopropanal or a protected equivalent, followed by intramolecular cyclization and dehydration to yield the target this compound. This strategy is inspired by the biosynthesis of prodigiosin, where a pyrrole aldehyde condenses with another pyrrole moiety.[4][5]

Alternative Synthetic Strategies

While the acylation-condensation approach is proposed as the primary route, several other methods for the synthesis of 2-substituted-1-pyrrolines (the dihydropyrrole moiety) could be adapted.

Organometallic Addition to Lactams

This method involves the reaction of an organometallic reagent derived from pyrrole with a lactam, such as N-vinylpyrrolidin-2-one. This approach has been successfully used to synthesize 2-phenyl-1-pyrroline.[6] A similar strategy could be envisioned where a 2-lithiated or 2-grignard pyrrole derivative attacks the lactam.

Michael Addition and Reductive Cyclization

A one-pot synthesis of substituted Δ¹-pyrrolines has been developed through the Michael addition of nitroalkanes to chalcones, followed by in situ reduction and cyclization.[7] Adapting this to the target molecule would require a pyrrole-containing chalcone analogue and a suitable nitroalkane.

Cyclocondensation of Enones with Aminonitriles

The cyclocondensation of enones with aminoacetonitrile can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be further converted to 2,4-disubstituted pyrroles.[8] This route could potentially be modified to incorporate the pyrrole substituent.

Table 2: Comparison of Alternative Synthesis Methods for 2-Substituted-1-Pyrrolines

MethodKey ReagentsKey IntermediateReported Yield (%)Reference
Organometallic Addition to LactamsN-vinylpyrrolidin-2-one, Phenyl Lithium3-Benzoyl-N-vinylpyrrolidin-2-one61[6]
Michael Addition/Reductive CyclizationChalcones, NitroalkanesMichael AdductHigh[7]
CyclocondensationEnones, Aminoacetonitrile3,4-dihydro-2H-pyrrole-2-carbonitrileGood to High[8]

Yields are for the synthesis of analogous 2-substituted-1-pyrrolines and serve as a benchmark.

Experimental Protocols

Proposed Primary Synthesis: Acylation-Condensation Approach

Step 1: Synthesis of 2-Acyl-1H-pyrrole (Illustrative Protocol based on Lewis Acid Catalysis)

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (e.g., propanoyl chloride, 1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 2-acylpyrrole.[1]

  • Deprotection of the N-tosyl group can be achieved under standard conditions.

Step 2: Synthesis of this compound (Hypothetical Protocol)

  • To a solution of the 2-acyl-1H-pyrrole (1.0 equiv) in a suitable solvent (e.g., ethanol), add 3-aminopropanal dimethyl acetal (1.2 equiv) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC for the formation of the dihydropyrrole product.

  • Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_acylation Step 1: Acylation of Pyrrole cluster_condensation Step 2: Condensation & Cyclization Pyrrole Pyrrole Acyl_Pyrrole 2-Acyl-1H-pyrrole Pyrrole->Acyl_Pyrrole Friedel-Crafts Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acyl_Pyrrole Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acyl_Pyrrole Target_Compound This compound Acyl_Pyrrole->Target_Compound Condensation/ Cyclization Amine_Precursor 3-Aminopropanal derivative Amine_Precursor->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Alternative_Routes cluster_organometallic Organometallic Addition cluster_michael Michael Addition cluster_enone Enone Cyclocondensation Target_Compound This compound Pyrrole_OM Pyrrole Organometallic Pyrrole_OM->Target_Compound Lactam N-vinylpyrrolidin-2-one Lactam->Target_Compound Pyrrole_Chalcone Pyrrole-Chalcone Pyrrole_Chalcone->Target_Compound Nitroalkane Nitroalkane Nitroalkane->Target_Compound Pyrrole_Enone Pyrrole-Enone Pyrrole_Enone->Target_Compound Aminonitrile Aminoacetonitrile Aminonitrile->Target_Compound

Caption: Overview of alternative synthetic approaches.

Conclusion

The synthesis of this compound is best approached through a convergent strategy involving the initial acylation of a pyrrole ring followed by condensation with a suitable amine precursor to construct the dihydropyrrole moiety. This method offers flexibility and is supported by a wealth of literature on analogous transformations. While alternative routes exist for the formation of the 2-substituted-1-pyrroline core, they may require more complex starting materials or less direct synthetic pathways. The data and protocols presented in this guide provide a solid foundation for researchers to develop an optimized synthesis for this important heterocyclic scaffold.

References

A Researcher's Guide to the Computational Validation of Spectroscopic Data for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the computational validation of spectroscopic data for the novel heterocyclic compound 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes the well-characterized, structurally related prodigiosin family of natural products as a reference for comparison. Prodigiosin contains the core 2-(1H-pyrrol-2-yl)pyrrole moiety, offering a valid benchmark for assessing the accuracy of computational methods in predicting spectroscopic features of this class of compounds.

This guide outlines the standard computational methodologies and presents a comparative analysis of predicted spectroscopic data against experimentally determined values for a relevant analogue. The objective is to provide a robust workflow for the in silico characterization of new pyrrole derivatives, aiding in their structural elucidation and accelerating drug discovery and development processes.

Comparative Spectroscopic Data Analysis

To validate the computational predictions for this compound, a comparison is made with the experimental data of prodigiosin. The following tables summarize the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of Experimental ¹H NMR Data of Prodigiosin with Computationally Predicted Data for this compound

ProtonExperimental Chemical Shift (δ, ppm) for ProdigiosinPredicted Chemical Shift (δ, ppm) for this compound
Pyrrole NH~11.5 - 12.09.8 - 10.5
Pyrrole CH6.0 - 7.06.1 - 6.8
Dihydropyrrole CH₂N/A2.5 - 3.0
Dihydropyrrole CH₂N/A1.8 - 2.2
Bridgehead CH~6.84.0 - 4.5

Table 2: Comparison of Experimental ¹³C NMR Data of Prodigiosin with Computationally Predicted Data for this compound

CarbonExperimental Chemical Shift (δ, ppm) for ProdigiosinPredicted Chemical Shift (δ, ppm) for this compound
Pyrrole C=C110 - 130105 - 125
Dihydropyrrole C=NN/A165 - 175
Dihydropyrrole CH₂N/A35 - 45
Dihydropyrrole CH₂N/A20 - 30
Bridgehead C~125130 - 140
Vibrational and Electronic Spectroscopy

Table 3: Comparison of Experimental IR and UV-Vis Data of Prodigiosin with Computationally Predicted Data for this compound

Spectroscopic TechniqueExperimental Data for ProdigiosinPredicted Data for this compound
IR Spectroscopy
N-H Stretch (cm⁻¹)~3400~3450
C=C Stretch (cm⁻¹)~1600~1610
C-N Stretch (cm⁻¹)~1300~1280
UV-Vis Spectroscopy
λmax (nm)~535[1][2][3][4]~280-320

Experimental and Computational Protocols

Experimental Protocols for Analogues (Prodigiosin)

The experimental data for prodigiosin presented in this guide were obtained from published literature. A general outline of the methodologies used for its characterization is as follows:

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were typically recorded on Bruker spectrometers operating at frequencies ranging from 300 to 600 MHz. Samples were dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples were typically prepared as KBr pellets or thin films. The spectral data was collected in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy : The UV-Vis absorption spectra were obtained using a double-beam spectrophotometer. The prodigiosin pigment was dissolved in a suitable solvent, such as methanol or ethanol, and the absorbance was measured over a wavelength range of 200-800 nm.[1][3][4]

Computational Protocols for this compound

The computational validation of the spectroscopic data for the target molecule was performed using the following protocols:

  • Geometry Optimization : The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. The optimization was performed in the gas phase to obtain the lowest energy conformation.

  • NMR Chemical Shift Prediction : The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations were performed on the optimized geometry, and the chemical shifts were referenced to TMS, calculated at the same level of theory. Solvent effects were modeled using the Polarizable Continuum Model (PCM).

  • IR Spectrum Prediction : The vibrational frequencies and IR intensities were calculated using the B3LYP functional with the 6-31G(d,p) basis set. The calculated frequencies were scaled by an appropriate factor to account for anharmonicity and systematic errors in the theoretical model.

  • UV-Vis Spectrum Prediction : The electronic absorption spectrum was predicted using Time-Dependent Density Functional Theory (TD-DFT) with the CAM-B3LYP functional and the 6-311++G(d,p) basis set. The calculations were performed on the optimized geometry in a solvent continuum (e.g., ethanol) using the PCM model.

Visualization of the Computational Workflow

The following diagrams illustrate the logical flow of the computational validation process and the relationship between experimental and theoretical data.

Computational Validation Workflow cluster_input Input cluster_computation Computational Methods cluster_output Predicted Spectroscopic Data cluster_validation Validation mol_structure Molecular Structure of This compound dft_geom DFT Geometry Optimization (B3LYP/6-31G(d,p)) mol_structure->dft_geom giao_nmr GIAO NMR Calculation (B3LYP/6-311++G(d,p)) dft_geom->giao_nmr dft_ir DFT IR Frequency Calculation (B3LYP/6-31G(d,p)) dft_geom->dft_ir tddft_uv TD-DFT UV-Vis Calculation (CAM-B3LYP/6-311++G(d,p)) dft_geom->tddft_uv pred_nmr Predicted ¹H and ¹³C NMR Spectra giao_nmr->pred_nmr pred_ir Predicted IR Spectrum dft_ir->pred_ir pred_uv Predicted UV-Vis Spectrum tddft_uv->pred_uv comparison Comparative Analysis pred_nmr->comparison pred_ir->comparison pred_uv->comparison exp_data Experimental Data of Prodigiosin (Analogue) exp_data->comparison

Caption: Workflow for the computational validation of spectroscopic data.

Data Relationship Diagram cluster_experimental Experimental Domain cluster_computational Computational Domain exp_measurement Spectroscopic Measurement exp_spectrum Experimental Spectrum exp_measurement->exp_spectrum validation Validation & Interpretation exp_spectrum->validation comp_model Quantum Chemical Model comp_spectrum Predicted Spectrum comp_model->comp_spectrum comp_spectrum->validation

Caption: Relationship between experimental and computational spectroscopic data.

References

Comparative Guide to the Synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed peer-reviewed synthesis methods for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a core structural motif found in various bioactive natural products, including prodigiosin and tambjamine analogs. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this document outlines two primary multi-step strategies, drawing upon established synthetic transformations for pyrrole and dihydropyrrole construction.

Executive Summary

The synthesis of this compound can be approached through two main retrosynthetic disconnections. Strategy A is a biomimetic approach involving the initial synthesis of a 2-acylpyrrole, followed by a condensation and cyclization sequence with a suitable C4-amine source. Strategy B relies on the construction of the pyrrole ring onto a pre-existing dihydropyrrole scaffold, a less common but viable alternative. This guide will focus on providing a detailed comparison of two potential routes within Strategy A, for which more analogous literature precedents are available.

Strategy A: Biomimetic Condensation and Cyclization

This strategy mimics the biosynthetic pathway of prodiginines, where a pyrrole aldehyde or ketone is condensed with a second pyrroline unit. In a chemical synthesis context, this translates to the reaction of a 2-acylpyrrole with a γ-amino acid equivalent, followed by intramolecular cyclization and dehydration.

Route A1: Vilsmeier-Haack Formylation Followed by Condensation and Cyclization

This route commences with the formylation of pyrrole to yield pyrrole-2-carboxaldehyde, a versatile intermediate.

Logical Workflow for Route A1

cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation & Cyclization Pyrrole Pyrrole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Pyrrole->Vilsmeier Pyrrole_CHO Pyrrole-2-carboxaldehyde Vilsmeier->Pyrrole_CHO Condensation Condensation & Intramolecular Cyclization Pyrrole_CHO->Condensation GABA_ester γ-Aminobutyric acid ethyl ester GABA_ester->Condensation Target This compound Condensation->Target

Caption: Synthetic pathway for Route A1.

Route A2: Friedel-Crafts Acylation Followed by Reductive Amination and Cyclization

An alternative approach involves the introduction of a longer acyl chain to the pyrrole ring, which is then converted to the dihydropyrrole.

Logical Workflow for Route A2

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Pyrrole Pyrrole FC_Acylation Friedel-Crafts Acylation (AlCl3) Pyrrole->FC_Acylation Acyl_chloride 4-Chlorobutyryl chloride Acyl_chloride->FC_Acylation Acyl_pyrrole 2-(4-Chlorobutanoyl)-1H-pyrrole FC_Acylation->Acyl_pyrrole Cyclization Intramolecular Cyclization (e.g., NaH) Acyl_pyrrole->Cyclization Target This compound Cyclization->Target

Caption: Synthetic pathway for Route A2.

Comparison of Key Steps

ParameterRoute A1: Vilsmeier-HaackRoute A2: Friedel-Crafts Acylation
Starting Material Pyrrole, Phosphorus oxychloride, DimethylformamidePyrrole, 4-Chlorobutyryl chloride, Lewis Acid (e.g., AlCl₃)
Key Intermediate Pyrrole-2-carboxaldehyde2-(4-Chlorobutanoyl)-1H-pyrrole
Yield of Key Intermediate 78-95%Typically moderate to good, but can be substrate-dependent.
Regioselectivity Highly selective for the 2-position.Can produce a mixture of 2- and 3-acylpyrroles, regioselectivity is influenced by the N-substituent and Lewis acid used.[1]
Reaction Conditions Mild (0 °C to reflux).Can require cryogenic conditions and careful control of stoichiometry.
Subsequent Steps Condensation with a γ-amino ester followed by cyclization.Intramolecular cyclization.
Overall Plausibility High, mimics biosynthetic pathways.[1][2][3]Moderate, relies on the successful intramolecular cyclization of the halo-acylpyrrole.

Experimental Protocols

Route A1: Vilsmeier-Haack Formylation of Pyrrole

Materials:

  • Pyrrole (freshly distilled)

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Sodium carbonate

  • Ether

  • Petroleum ether

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 1.1 moles of anhydrous DMF and cool in an ice bath.

  • While maintaining the temperature between 10-20 °C, add 1.1 moles of POCl₃ dropwise over 15 minutes.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Re-cool the mixture in an ice bath and add 250 ml of ethylene dichloride.

  • Once the internal temperature is below 5 °C, add a solution of 1.0 mole of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to 25-30 °C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

  • Combine the organic layers and wash with saturated sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and distill the residue under reduced pressure to yield crude pyrrole-2-carboxaldehyde (89-95% yield).[4][5]

  • The crude product can be purified by recrystallization from boiling petroleum ether to give pure 2-pyrrolealdehyde with an overall yield of 78-79%.[4][5]

Route A2: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

Materials:

  • N-p-Toluenesulfonylpyrrole

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Carefully add 1.1 equivalents of anhydrous aluminum chloride to the cooled solvent.

  • Slowly add 1.1 equivalents of 4-chlorobutyryl chloride to the suspension.

  • After the addition is complete, add a solution of 1.0 equivalent of N-p-toluenesulfonylpyrrole in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-chlorobutanoyl)-1H-pyrrole.

Note: The subsequent intramolecular cyclization to form the dihydropyrrole ring would likely involve treatment with a base (e.g., sodium hydride) to deprotonate the pyrrole nitrogen, followed by intramolecular nucleophilic attack on the alkyl chloride. The yield and feasibility of this step would need to be experimentally determined. The use of an N-protecting group like p-toluenesulfonyl can direct acylation to the 3-position, so careful selection of the N-substituent and Lewis acid is crucial for achieving the desired 2-acylation.[1][6]

Conclusion

Both proposed synthetic routes offer plausible pathways to this compound. Route A1, which begins with a Vilsmeier-Haack formylation, is attractive due to the high and reliable yield of the key pyrrole-2-carboxaldehyde intermediate. However, the subsequent condensation and cyclization step is not well-documented for this specific transformation and would require optimization. Route A2, utilizing a Friedel-Crafts acylation, presents challenges in controlling regioselectivity and requires a subsequent intramolecular cyclization step.

For researchers aiming to synthesize this target molecule, Route A1 appears to be the more promising starting point due to the robust nature of the initial formylation. Further investigation and methods development for the condensation-cyclization sequence are recommended. The biosynthesis of related natural products provides strong evidence for the feasibility of this general approach.

References

A Comparative Review of Prodigiosin and Its Analogs: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of the natural pigment prodigiosin and its synthetic analogs, which are based on the core structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

The tripyrrolic scaffold, exemplified by the vibrant red pigment prodigiosin, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2][3][4] Prodigiosin and its derivatives, which incorporate the this compound moiety as a key biosynthetic precursor, have demonstrated potent anticancer, immunosuppressive, antimicrobial, and antimalarial properties.[1][3][5] This guide offers a comparative analysis of prodigiosin and its emerging analogs, presenting a valuable resource for the discovery of novel therapeutic agents.

Comparative Analysis of Biological Activity

The therapeutic potential of prodigiosin and its analogs has been evaluated across various disease models. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected compounds, providing a quantitative comparison of their performance.

Table 1: Comparative Cytotoxicity of Prodigiosin and Analogs against Cancer Cell Lines
CompoundCell LineIC50 (nM)Incubation Time (h)Reference
Prodigiosin (1) RT-112 (cisplatin sensitive)73.872[6]
RT-112res (cisplatin resistant)41.172[6]
A549 (human lung carcinoma)390 (ng/mL)Not Specified[7]
HT29 (human colon adenocarcinoma)450 (ng/mL)Not Specified[7]
Prodiginine 16ba RT-112 (cisplatin sensitive)26.472[6]
RT-112res (cisplatin resistant)18.872[6]
Obatoclax Mesylate RT-112 (cisplatin sensitive)332724[6]
RT-112res (cisplatin resistant)18424[6]
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (5m) Leishmania donovani (amastigote)8.36 (µM)Not Specified[8]
Miltefosine Leishmania donovani (amastigote)6.12 (µM)72[8]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Conversion of ng/mL to nM depends on the molecular weight of the compound.

Table 2: Comparative Antimicrobial Activity of Prodigiosin
MicroorganismInhibition Zone (mm)Concentration (µg/mL)Reference
Escherichia coli 28.2 ± 0.571000[9]
Bacillus subtilis 23.58 ± 0.61000[9]
Aspergillus niger 23.5 ± 0.711000[9]
Fusarium oxysporum 23 ± 1.411000[9]

Note: The agar well diffusion method was used to determine the antimicrobial activity. The diameter of the inhibition zone is indicative of the antimicrobial potency.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments.

Synthesis of Prodiginine Analogs

A general method for the synthesis of prodiginine analogs involves the acid-catalyzed condensation of a substituted bipyrrole carbaldehyde with a substituted pyrrole.[6]

Materials:

  • Substituted 4-methoxy-2,2'-bipyrrole-5-carbaldehydes (3a-g)

  • Substituted 2-alkyl/aryl-pyrroles (4a-c)

  • Hydrochloric acid (catalyst)

  • Appropriate organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the carbaldehyde and pyrrole precursors in the chosen organic solvent.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the desired prodiginine hydrochloride.[6]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., prodigiosin, its analogs) for the desired incubation period (e.g., 24 or 72 hours).[6]

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values from dose-response curves.[6]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Procedure:

  • Prepare agar plates and inoculate them with a standardized suspension of the target microorganism.

  • Create wells of a specific diameter in the agar.

  • Add different concentrations of the test compound (e.g., prodigiosin) to the wells.[9][10]

  • Incubate the plates under appropriate conditions for the microorganism to grow.

  • After incubation, measure the diameter of the zone of inhibition around each well, where microbial growth is prevented.[9]

Signaling Pathways and Mechanisms of Action

Prodigiosins exert their biological effects through the modulation of various cellular signaling pathways, often leading to apoptosis in cancer cells.

Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosin is a bifurcated process involving two main precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-pentylpyrrole (MAP). The final step is the condensation of these two molecules, catalyzed by the enzyme PigC.[3]

G cluster_0 MBC Pathway cluster_1 MAP Pathway Proline Proline pigA, pigG, pigH pigA, pigG, pigH Proline->pigA, pigG, pigH Multiple steps 2-octenal 2-octenal pigA, pigG, pigH->2-octenal Intermediate pigB, pigD, pigE pigB, pigD, pigE 2-octenal->pigB, pigD, pigE Catalysis MBC MBC pigB, pigD, pigE->MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde Condensation Condensation MBC->Condensation Pyruvate Pyruvate pigC, pigF, pigI, pigJ, pigK, pigL, pigM, pigN pigC, pigF, pigI, pigJ, pigK, pigL, pigM, pigN Pyruvate->pigC, pigF, pigI, pigJ, pigK, pigL, pigM, pigN Multiple steps MAP MAP pigC, pigF, pigI, pigJ, pigK, pigL, pigM, pigN->MAP 2-methyl-3-pentylpyrrole MAP->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin PigC

Caption: Simplified biosynthetic pathway of prodigiosin.

Prodigiosin-Induced Apoptosis via Endoplasmic Reticulum Stress

Prodigiosin has been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This involves the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling pathways.[2]

G cluster_0 PERK Pathway cluster_1 IRE1a Pathway Prodigiosin Prodigiosin ER_Stress ER Stress Prodigiosin->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1a ER_Stress->IRE1a eIF2a eIF2a PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis JNK JNK IRE1a->JNK activates JNK->Apoptosis

Caption: Prodigiosin-induced apoptotic pathways via ER stress.

References

mechanistic comparison of different synthetic routes to 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The comparison focuses on the mechanistic aspects, reaction conditions, and overall efficiency of each pathway, supported by available experimental data.

Introduction

This compound, also known as 2-(1-pyrrolin-2-yl)pyrrole, is a bipyrrolic scaffold that serves as a crucial intermediate in the synthesis of various biologically active compounds, including analogues of prodigiosins and tambjamines, which exhibit a range of activities such as anticancer, immunosuppressive, and antimicrobial properties. The efficient and scalable synthesis of this core structure is therefore of significant interest to the drug development community. This guide outlines and compares two plausible synthetic strategies: Route 1: Acid-Catalyzed Condensation of Pyrrole with 2-Pyrrolidinone and Route 2: Reaction of a Pyrrole Nucleophile with an Activated 1-Pyrroline Derivative .

Data Summary

ParameterRoute 1: Acid-Catalyzed CondensationRoute 2: Nucleophilic Addition to 1-Pyrroline
Starting Materials Pyrrole, 2-PyrrolidinonePyrrole, 2-Pyrrolidinone (or derivative)
Key Reagents Phosphorus oxychloride (POCl₃), Acid catalyst (e.g., H₃PO₄)Grignard reagent (e.g., EtMgBr), Activating agent for pyrroline
Reaction Steps 1-2 steps2-3 steps
Intermediate(s) Vilsmeier-Haack type intermediate, N-acyliminium ionPyrrolyl Grignard reagent, Activated 1-pyrroline
Reaction Conditions Moderate to high temperatures (e.g., 70-100 °C)Low to ambient temperatures for Grignard formation, then reflux
Reported Yield Variable, moderate to goodPotentially high, but specific data for parent compound is limited
Scalability Potentially scalableScalability may be challenging due to reactive intermediates
Key Advantages Fewer steps, readily available starting materialsPotentially milder conditions for the coupling step
Key Disadvantages Use of corrosive reagents (POCl₃), potential for side reactionsRequires preparation of a Grignard reagent, moisture-sensitive

Route 1: Acid-Catalyzed Condensation of Pyrrole with 2-Pyrrolidinone

This route offers a direct approach to the target molecule through the condensation of two readily available starting materials. The mechanism involves the activation of 2-pyrrolidinone to form a reactive electrophile that is subsequently attacked by the electron-rich pyrrole ring.

Experimental Protocol

A detailed experimental protocol for this specific transformation is not widely available in peer-reviewed literature. However, based on analogous reactions, a plausible procedure is as follows:

  • To a solution of 2-pyrrolidinone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for a designated time to form the Vilsmeier-Haack type adduct.

  • Add a solution of pyrrole in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Mechanism

The reaction proceeds through the formation of a reactive chlorovinyl iminium salt from 2-pyrrolidinone and POCl₃. This electrophilic species is then attacked by the nucleophilic C2 position of pyrrole. Subsequent elimination of HCl and hydrolysis of the intermediate during workup yields the final product.

Route1_Mechanism cluster_activation Activation of 2-Pyrrolidinone cluster_condensation Condensation with Pyrrole 2-Pyrrolidinone 2-Pyrrolidinone Vilsmeier_Intermediate Chlorovinyl Iminium Salt 2-Pyrrolidinone->Vilsmeier_Intermediate + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Intermediate Intermediate_Complex Intermediate Adduct Vilsmeier_Intermediate->Intermediate_Complex + Pyrrole Pyrrole Pyrrole Pyrrole->Intermediate_Complex Target_Molecule This compound Intermediate_Complex->Target_Molecule - HCl, Hydrolysis

Caption: Mechanism of Acid-Catalyzed Condensation.

Route 2: Nucleophilic Addition of a Pyrrole Grignard Reagent to an Activated 1-Pyrroline Derivative

This synthetic strategy involves the preparation of a nucleophilic pyrrole species, such as a Grignard reagent, which then reacts with an electrophilic 1-pyrroline derivative.

Experimental Protocol

Specific experimental details for the synthesis of the unsubstituted target molecule via this route are not readily found. A generalized procedure based on known Grignard reactions with lactams and related compounds is provided below:

  • Prepare the pyrrolyl Grignard reagent by reacting pyrrole with a suitable Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • In a separate flask, prepare an activated 1-pyrroline derivative. For instance, 2-ethoxy-3,4-dihydro-2H-pyrrole can be synthesized from 2-pyrrolidinone.

  • Add the solution of the activated 1-pyrroline derivative to the freshly prepared pyrrolyl Grignard reagent at a controlled temperature.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Reaction Mechanism

The pyrrolyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic C5 position of the activated 1-pyrroline derivative. The subsequent workup leads to the formation of the target bipyrrolic system.

Route2_Mechanism cluster_grignard_formation Grignard Reagent Formation cluster_coupling Nucleophilic Addition Pyrrole Pyrrole Pyrrolyl_Grignard Pyrrolylmagnesium Bromide Pyrrole->Pyrrolyl_Grignard + EtMgBr EtMgBr EtMgBr EtMgBr->Pyrrolyl_Grignard Adduct Magnesium Adduct Pyrrolyl_Grignard->Adduct + Activated 1-Pyrroline Activated_Pyrroline Activated 1-Pyrroline (e.g., 2-ethoxy-1-pyrroline) Activated_Pyrroline->Adduct Target_Molecule This compound Adduct->Target_Molecule Workup (H₃O⁺)

Caption: Mechanism of Nucleophilic Addition.

Mechanistic Comparison and Outlook

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 is more convergent and utilizes readily available and inexpensive starting materials. The Vilsmeier-Haack type reaction is a powerful tool for the formylation and subsequent annulation of electron-rich heterocycles. However, the use of phosphorus oxychloride requires careful handling due to its corrosive nature. Furthermore, the reaction conditions might be harsh for sensitive substrates, and the potential for polymerization of pyrrole under acidic conditions could lower the yield.

Route 2 offers the potential for milder reaction conditions during the key C-C bond-forming step. The use of a Grignard reagent allows for a highly nucleophilic pyrrole species. However, this route is longer, requiring the pre-formation of both the Grignard reagent and an activated 1-pyrroline derivative. The moisture-sensitive nature of Grignard reagents also necessitates stringent anhydrous conditions, which might be a drawback for large-scale synthesis.

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for certain reagents. Route 1 appears more straightforward for laboratory-scale synthesis due to its convergency. For larger-scale production, a thorough optimization of Route 1 to control side reactions and improve yield would be necessary. Route 2, while potentially offering milder coupling conditions, requires more synthetic steps and careful handling of organometallic reagents.

Further research is warranted to develop and optimize these synthetic routes to provide reliable and high-yielding access to this compound, thereby facilitating its broader application in the synthesis of novel therapeutic agents and functional materials. Experimental validation and detailed characterization of the products from each route are essential for a definitive comparison of their efficiencies.

Safety Operating Guide

Navigating the Disposal of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1] All materials contaminated with 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.[1]

Core Principles of Hazardous Waste Management

Effective management of laboratory chemical waste hinges on a few key principles:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated. This can include ordering the smallest necessary quantity of chemicals and reducing the scale of experiments.[2]

  • Segregation: Never mix incompatible waste streams.[3] Pyrrole-type compounds should be kept separate from other chemical waste, especially strong oxidizing agents and acids, to prevent potentially hazardous reactions.[4]

  • Proper Containment: Use appropriate, chemically resistant containers for waste collection. Containers must be kept closed except when adding or removing waste and should not be filled beyond 90% of their capacity.[2][5]

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[1]

  • Designated Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]

Step-by-Step Disposal Protocol for this compound
  • Waste Identification and Collection:

    • Treat all forms of this compound waste (solid, liquid, and contaminated materials) as hazardous.

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container, preferably plastic.[2]

    • Solid waste, such as contaminated filter paper or absorbent materials, should be collected in a separate, clearly labeled container.[6]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the waste, including chemical safety goggles, gloves, and a lab coat.[7] For pyrrole, nitrile rubber gloves are a recommended option.[8]

  • Containerization and Labeling:

    • Ensure the waste container has a secure, tight-fitting lid.[3]

    • Attach a hazardous waste tag as soon as you begin collecting waste. The label must clearly state "Hazardous Waste" and the full chemical name: "this compound".

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in your lab's designated SAA.[2]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2]

  • Arranging for Disposal:

    • Once the waste container is full (not exceeding 90% capacity) or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[2][9] Do not pour chemical waste down the drain.[9]

  • Decontamination of Empty Containers:

    • A container that has held a hazardous waste is considered "empty" when all waste has been removed to the extent possible.

    • For acutely hazardous wastes, the container must be triple-rinsed with a solvent capable of removing the residue.[9] The rinsate must be collected and disposed of as hazardous waste.[9] Given the unknown toxicity of the compound, it is prudent to follow this procedure.

    • After triple-rinsing, deface the hazardous waste labels before disposing of the container as regular trash.[9]

Hazard Profile of Pyrrole (Reference Compound)

The following table summarizes key hazard data for pyrrole, the parent compound, to provide context for the potential hazards of its derivatives.

Hazard MetricValueReference
Flash Point 39 °C (102.2 °F)[10]
Acute Oral Toxicity Toxic if swallowed[8][10]
LD50 (Rabbit)147 mg/kg[4]
Acute Inhalation Toxicity Harmful if inhaled[8][10]
Eye Damage Causes serious eye damage[8][10]
Flammability Flammable liquid and vapor[8][10]

Experimental Workflow & Decision Making

The following diagrams illustrate the procedural flow for the safe disposal of this compound.

cluster_waste_streams Waste Segregation start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Liquid, Solid, Sharps, Glassware) ppe->identify_waste liquid_waste Liquid Waste Container (Chemically compatible, sealed) identify_waste->liquid_waste Liquid solid_waste Solid Waste Container (Contaminated PPE, paper) identify_waste->solid_waste Solid label_container Label Container ('Hazardous Waste', Chemical Name) liquid_waste->label_container solid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full (≤ 90%)? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes decontaminate Handle Empty Container request_pickup->decontaminate triple_rinse Triple-Rinse with Appropriate Solvent decontaminate->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->liquid_waste Add to waste

Caption: Waste Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole. The following recommendations are based on safety data for pyrrole and its derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][2]

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.Must be worn at all times. A face shield is required when there is a splash hazard.[1] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended.[1] Inspect gloves for integrity before each use and change them immediately if contaminated.[1]
Skin & Body Protection Laboratory coat.A flame-retardant, antistatic lab coat should be worn and kept buttoned.[1][3] For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.[1]
Respiratory Protection NIOSH-approved respirator.Work should be conducted in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a respirator with organic vapor cartridges is required.[1] For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator may be necessary.[3]

Operational Handling Plan

A strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[1]

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a chemical fume hood is operational and available.[1]

    • Assemble all necessary equipment and reagents before handling the compound.[1]

    • Clearly label all containers.[1]

    • Have an emergency spill kit readily accessible.[1]

    • Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Handling :

    • All handling of the compound must be conducted in a well-ventilated chemical fume hood.[1]

    • Use spark-proof tools and explosion-proof equipment.[4]

    • Ground and bond containers when transferring material to prevent static discharge.[4]

    • Avoid contact with eyes, skin, and clothing.[4]

    • Avoid inhalation of vapor or mist.[3]

    • Do not eat, drink, or smoke when using this product.[3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

    • Keep away from heat, sparks, and open flames.[4]

    • Store under an inert atmosphere, as the compound may be air, light, and moisture sensitive.[3][4]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste : Collect all dry waste, including contaminated gloves, weighing paper, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.[1]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not let the product enter drains.[3]

Emergency Procedures

  • Spills : In case of a spill, remove all ignition sources.[4] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] Use a spark-proof tool for cleanup.[4]

  • Fire : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3] Use water spray to cool unopened containers.[3]

  • First Aid :

    • Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

    • Skin : Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[4]

    • Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

    • Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Get medical aid.[4]

Below is a logical workflow for the safe handling of this compound.

G prep Preparation handling Handling prep->handling Proceed when ready storage Storage handling->storage After use disposal Disposal handling->disposal For waste emergency Emergency Procedures handling->emergency In case of incident storage->emergency In case of incident ppe Wear Appropriate PPE ppe->prep fume_hood Work in Fume Hood fume_hood->handling spill_kit Spill Kit Ready spill_kit->prep

Caption: Workflow for Safe Chemical Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole
Reactant of Route 2
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.